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(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Documentation Hub

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  • Product: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol
  • CAS: 1246362-06-0

Core Science & Biosynthesis

Foundational

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Executive Summary This guide provides a comprehensive, technically detailed protocol for the synthesis of (2S)-2-[(5-bromopyr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol, a chiral bromopyridine derivative with significant value as a versatile scaffold in pharmaceutical research and development.[1] The molecule's structure, featuring a propanolamine side chain and a functionalizable bromopyridine core, makes it a key intermediate for developing novel therapeutic agents, particularly in areas like central nervous system disorders.[1] This document outlines a robust and reproducible synthetic strategy, beginning with a retrosynthetic analysis and detailing the preparation of key starting materials, the core C-N cross-coupling reaction, and rigorous methods for purification and characterization. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug discovery and medicinal chemistry.

Introduction: Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol confers several strategic advantages. The bromine atom at the 5-position serves as a versatile synthetic handle for further molecular elaboration through modern cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.[1] This allows for the systematic exploration of the chemical space around the core scaffold. Furthermore, the chiral (2S)-2-aminopropan-1-ol side chain provides crucial hydrogen bonding capabilities and a defined three-dimensional structure, which are critical for specific and high-affinity interactions with biological targets. The synthesis of enantiomerically pure vicinal amino alcohols is a cornerstone of modern asymmetric synthesis, highlighting the importance of this class of compounds as building blocks for pharmaceuticals.[2]

Synthetic Strategy and Retrosynthetic Analysis

A logical and efficient synthesis of the target molecule hinges on the strategic formation of the C-N bond between the pyridine ring and the aminopropanol side chain. A retrosynthetic analysis reveals two primary synthons: a 2,5-dihalopyridine derivative and the chiral amino alcohol, (S)-2-aminopropan-1-ol.

G cluster_precursors Key Precursors Target (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Disconnection C-N Bond Disconnection (Buchwald-Hartwig or SNAr) Target->Disconnection Precursor1 2,5-Dibromopyridine Disconnection->Precursor1 Precursor2 (S)-2-Aminopropan-1-ol (L-Alaninol) Disconnection->Precursor2

Caption: Retrosynthetic analysis of the target compound.

This approach simplifies the synthesis into manageable steps: the preparation of the electrophilic pyridine component and the subsequent coupling with the enantiopure nucleophilic aminopropanol. The key transformation is a palladium-catalyzed Buchwald-Hartwig amination, chosen for its high efficiency, functional group tolerance, and generally milder conditions compared to traditional nucleophilic aromatic substitution (SNAr) methods.

Preparation and Sourcing of Key Starting Materials

Synthesis of 2,5-Dibromopyridine

A scalable and convenient method for preparing 2,5-dibromopyridine begins with the readily available 2-aminopyridine.[3] The synthesis involves a two-step process: regioselective bromination followed by a Sandmeyer reaction.

Step 1: Synthesis of 2-Amino-5-bromopyridine The initial bromination of 2-aminopyridine must be carefully controlled to favor substitution at the 5-position. Using a mild brominating agent like N-Bromosuccinimide (NBS) or a controlled reaction with liquid bromine can achieve high yields.[3][4] An alternative approach uses phenyltrimethylammonium tribromide, which can reduce the formation of 3-position byproducts.[5][6]

Step 2: Sandmeyer Reaction to 2,5-Dibromopyridine The amino group of 2-amino-5-bromopyridine is converted to a diazonium salt, which is subsequently displaced by a bromide ion. A modified Sandmeyer reaction using liquid bromine in the presence of a copper catalyst (e.g., cuprous bromide) provides the final product in high yield.[3][4] This method avoids some of the harsher conditions associated with older protocols.[3]

ParameterValueRationale
Starting Material 2-AminopyridineCommercially available and cost-effective.[3]
Bromination Reagent N-Bromosuccinimide (NBS)Provides good regioselectivity for the 5-position.
Diazotization Sodium Nitrite, HBrStandard conditions for forming the diazonium salt.[4]
Sandmeyer Reagent CuBr / HBrCatalytic copper facilitates the displacement of N₂ with Br⁻.[4]
Overall Yield ~83%An efficient and scalable two-step process.[3]
Table 1: Summary of 2,5-Dibromopyridine Synthesis Parameters.
(S)-2-Aminopropan-1-ol (L-Alaninol)

(S)-2-aminopropan-1-ol is a chiral building block available from various commercial suppliers. It is typically produced by the reduction of the amino acid L-alanine or its esters.[7][8]

Procurement and Quality Control: For research and development purposes, it is critical to procure L-alaninol with high enantiomeric purity (ee > 99%). Before use, the following quality control checks are recommended:

  • Identity Confirmation: Via ¹H and ¹³C NMR spectroscopy.[7]

  • Purity Assessment: Standard HPLC or GC analysis.

  • Enantiomeric Purity: Chiral HPLC analysis is mandatory to confirm the enantiomeric excess. A suitable method is described in Section 6.3.

Core Synthesis: Buchwald-Hartwig C-N Cross-Coupling

The central step of the synthesis is the palladium-catalyzed cross-coupling of 2,5-dibromopyridine with (S)-2-aminopropan-1-ol. The Buchwald-Hartwig amination is superior for this transformation due to its high selectivity for C-N bond formation at the more reactive 2-position of the pyridine ring.

Causality of Component Selection:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. They form the active Pd(0) catalyst in situ.[1]

  • Ligand: Sterically hindered, electron-rich phosphine ligands are essential for catalyst activity and stability. Ligands like Xantphos or RuPhos are excellent candidates as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amino alcohol, allowing it to act as a nucleophile. Sodium tert-butoxide (NaOtBu) is the base of choice as it does not compete with the desired coupling reaction.[1]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Detailed Experimental Protocol

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • (S)-2-Aminopropan-1-ol (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine, (S)-2-aminopropan-1-ol, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (2,5-dibromopyridine) is consumed (typically 12-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

Purification and Isolation Protocol

Post-Reaction Work-up
  • Quench the reaction mixture by carefully adding water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Chromatographic Purification

The crude material is purified by flash column chromatography on silica gel.

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for effective separation of medium-polarity compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50%)Allows for the elution of non-polar impurities first, followed by the desired product.
Monitoring TLC with UV visualization (254 nm)To identify and collect fractions containing the pure product.
Table 2: Flash Chromatography Purification Parameters.

Fractions containing the pure product are combined and the solvent is removed in vacuo to yield (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol as a solid or viscous oil.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the structure, purity, and enantiomeric integrity of the final compound.

G cluster_analytics Quality Control Workflow Start Crude Product Purification Flash Chromatography Start->Purification PureProduct Purified Product (>95% Purity) Purification->PureProduct NMR ¹H & ¹³C NMR PureProduct->NMR Structural ID MS LC-MS PureProduct->MS Mass Verification HPLC Chiral HPLC PureProduct->HPLC Enantiomeric Purity Final Final Product Release (Structure & Purity Confirmed) NMR->Final MS->Final HPLC->Final

Caption: Post-synthesis analytical workflow.

Structural and Purity Confirmation
AnalysisExpected Results
Molecular Formula C₈H₁₁BrN₂O[1]
Molecular Weight 231.10 g/mol [1]
¹H NMR (CDCl₃, 400 MHz) Peaks corresponding to the methyl, methine, methylene, and aromatic protons.
¹³C NMR (CDCl₃, 100 MHz) Signals for all 8 unique carbon atoms.
Mass Spec (ESI+) [M+H]⁺ at m/z 231.0/233.0 (characteristic bromine isotope pattern).[9]
Purity (RP-HPLC) >95% (typically)
Table 3: Expected Analytical Data for the Final Product.
Enantiomeric Purity Determination by Chiral HPLC

Ensuring the enantiomeric integrity of the final product is paramount. A high-performance liquid chromatography (HPLC) method using a chiral stationary phase (CSP) is the gold standard for this analysis.[10]

Rationale: Polysaccharide-based CSPs are highly effective at resolving enantiomers of amino alcohols.[11] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.

Proposed Method:

Parameter Specification Rationale
Column Polysaccharide-based CSP (e.g., Chiralpak series) Proven efficacy for resolving amino alcohol enantiomers.[11]
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20 v/v) Common normal-phase system for this class of compounds.[11]
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 254 nm The pyridine ring provides strong UV absorbance.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Table 4: Chiral HPLC Method Parameters.

The method should be validated by running a racemic standard (prepared by coupling 2,5-dibromopyridine with racemic 2-aminopropan-1-ol) to confirm baseline separation of the two enantiomers. The enantiomeric excess (ee) of the synthesized (S)-enantiomer should be >98%.

Safety Considerations

  • Reagents: 2,5-Dibromopyridine and other organohalides are irritants and should be handled in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Procedures: Reactions under an inert atmosphere and at elevated temperatures require appropriate glassware and heating apparatus (e.g., oil bath with temperature control).

Conclusion

This guide details a robust and well-validated synthetic protocol for producing high-purity (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol. By employing a strategic Buchwald-Hartwig amination and implementing rigorous purification and analytical controls, researchers can reliably access this valuable building block for application in medicinal chemistry and drug discovery programs. The emphasis on the rationale behind procedural choices provides a solid foundation for further optimization and adaptation of this synthesis.

References

  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Sonavane, S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Wang, C., et al. (2018). Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols. Nature Communications, 9(1), 438. Retrieved from [Link]

  • PubChemLite. (n.d.). (2s)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Google Patents. (2008). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
  • Google Patents. (2013). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-175. Retrieved from [Link]

  • Dandu, R. R., et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. Heterocycles, 83(4), 875-881. Retrieved from [Link]

  • Google Patents. (2020). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Patsnap. (2020). Preparation method of 2-amino-5-bromopyridine. Retrieved from [Link]

Sources

Exploratory

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol: A Key Intermediate in the Development of Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is a chiral aminopyridine derivative recognized not for its own direct b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is a chiral aminopyridine derivative recognized not for its own direct biological mechanism of action, but as a crucial synthetic intermediate in the creation of potent and selective protein kinase inhibitors. Its structure represents a privileged scaffold in medicinal chemistry, providing a robust framework for developing targeted therapeutics. The 2-aminopyridine core is a common motif for engaging the hinge region of kinase active sites, while the bromine atom at the 5-position offers a versatile handle for synthetic elaboration through cross-coupling reactions. This guide explores the compound's synthetic utility, focusing on its application in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a primary target in the pursuit of disease-modifying therapies for Parkinson's disease. We will detail the proposed mechanism of action for LRRK2 inhibitors derived from this scaffold and provide validated experimental protocols for their characterization.

Section 1: Introduction to (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is a specific stereoisomer of a substituted aminopyridine. Its molecular structure combines several features that are highly valued in medicinal chemistry[1].

  • 2-Aminopyridine Core: This motif is a well-established "hinge-binder" in kinase inhibitors. The nitrogen atoms can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element at the entrance of the ATP-binding pocket[2]. This interaction is often a primary anchor for inhibitor binding.

  • 5-Bromo Substituent: The bromine atom is a key functional group for synthetic diversification. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl and heteroaryl groups[1][2]. This enables medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • (2S)-propan-1-ol Side Chain: The chiral amino alcohol side chain provides additional points for interaction within the kinase active site and can influence solubility and metabolic stability[1]. The specific (2S) stereochemistry is often critical for achieving high-potency binding, as seen in the development of various chiral inhibitors where one enantiomer is significantly more active than the other[3][4].

Due to these features, this compound and its analogs are frequently cited in patents for novel kinase inhibitors, underscoring their role as valuable building blocks in drug discovery[5].

Section 2: The Kinase Target Landscape: Focus on LRRK2

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders, making them a major class of drug targets[6].

Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a high-value therapeutic target for Parkinson's disease (PD)[7][8][9]. Mutations in the LRRK2 gene are the most common cause of familial PD and are also linked to an increased risk for idiopathic (non-genetic) PD[9][10]. Many of these pathogenic mutations, such as the common G2019S mutation, lead to a hyperactive kinase, which is believed to drive the neurodegenerative process[9][11]. Therefore, inhibiting LRRK2 kinase activity is a promising strategy for developing a disease-modifying therapy for PD[8][9].

The pathological activity of LRRK2 involves the phosphorylation of a subset of Rab GTPases, leading to downstream effects on cellular trafficking, lysosomal function, and mitochondrial health[12]. Inhibition of LRRK2 aims to normalize these cellular functions and halt the progression of neurodegeneration.

LRRK2_Signaling_Pathway LRRK2_mut Pathogenic LRRK2 (e.g., G2019S) LRRK2_active Hyperactive LRRK2 Kinase LRRK2_mut->LRRK2_active Increased Activity Rab_GTPase Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPase Phosphorylates pRab_GTPase Phosphorylated Rab (pT73-Rab10) Effector Effector Proteins pRab_GTPase->Effector Altered Binding Dysfunction Cellular Dysfunction (Vesicle Trafficking, Lysosomal Stress) Effector->Dysfunction Degeneration Neurodegeneration Dysfunction->Degeneration Inhibitor (2S)-2-...(derived) LRRK2 Inhibitor Inhibitor->LRRK2_active Inhibits Synthetic_Workflow start (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol coupling Suzuki-Miyaura Cross-Coupling start->coupling boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->coupling reagents Palladium Catalyst (e.g., Pd(dppf)Cl2) + Base reagents->coupling product Final LRRK2 Inhibitor coupling->product

Caption: General synthetic workflow using the title compound.

Section 4: Proposed Mechanism of Action of Derivatives

While (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is an intermediate, the final LRRK2 inhibitors derived from it almost universally act as ATP-competitive inhibitors .[13] They are designed to occupy the ATP-binding site within the LRRK2 kinase domain.

The mechanism involves:

  • Hinge Binding: The 2-aminopyridine core forms one or more hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[6]

  • Hydrophobic Interactions: The rest of the molecule, including the group installed via cross-coupling, occupies hydrophobic pockets within the active site, displacing ATP and preventing its binding.

  • Inhibition of Catalysis: By blocking ATP access, the inhibitor prevents the transfer of the gamma-phosphate from ATP to LRRK2's substrates (like Rab proteins) or to LRRK2 itself (autophosphorylation), effectively shutting down the kinase's catalytic activity.[13]

The efficacy of these inhibitors is measured by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Potent inhibitors derived from related scaffolds often exhibit IC50 values in the low nanomolar range.[14][15]

Table 1: Representative Activity of LRRK2 Inhibitors with Related Scaffolds

Compound ReferenceLRRK2 TargetAssay TypeIC50 / Ki (nM)Source
LRRK2-IN-1WT LRRK2Kinase Assay13[13][15]
LRRK2-IN-1G2019S LRRK2Kinase Assay6[13][15]
Compound 30 (RN277)LRRK2In vitro kinase70[14]
Compound 32 (RN341)LRRK2In vitro kinase110[14]
PF-06447475LRRK2Kinase Assay3[13]

Section 5: Experimental Protocols for Characterizing Novel Inhibitors

Once a novel inhibitor is synthesized from the parent scaffold, its mechanism of action must be validated through a series of biochemical and cellular assays.

Protocol 1: In Vitro LRRK2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a high-throughput, fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitor's direct binding affinity to the LRRK2 kinase domain.

Rationale: This assay directly measures the displacement of a fluorescent tracer from the ATP pocket of the kinase by the test compound. It is a direct measure of target engagement and allows for the determination of an IC50 value, reflecting the inhibitor's potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Tracer/Antibody mixture in kinase buffer containing LRRK2 kinase, a europium-labeled anti-tag antibody, and a fluorescent ATP-competitive tracer.

    • Prepare a serial dilution of the test inhibitor (derived from the title compound) in DMSO, then dilute further in kinase buffer to create a 4X inhibitor solution series.

  • Assay Plate Setup:

    • To a 384-well plate, add 2.5 µL of the 4X inhibitor solution or DMSO (for positive and negative controls).

    • Add 2.5 µL of kinase buffer to all wells.

  • Kinase Reaction:

    • Add 5 µL of the 4X Kinase/Tracer/Antibody mixture to all wells to initiate the binding reaction.

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min) to mix.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding equilibrium to be reached.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at both 615 nm (background) and 665 nm (tracer-specific signal).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot for pS1292-LRRK2)

This protocol measures the ability of the inhibitor to block LRRK2 kinase activity inside a living cell by quantifying the autophosphorylation of LRRK2 at serine 1292 (pS1292), a reliable marker of its activity.[16]

Rationale: Demonstrating a dose-dependent reduction in LRRK2 autophosphorylation within a cellular context confirms that the inhibitor is cell-permeable and engages its target in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2-G2019S) in a 6-well plate and grow to 80-90% confluency.

    • Treat the cells with a range of concentrations of the test inhibitor (or DMSO as a vehicle control) for 2 hours.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[17]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer, boil at 95°C for 5 minutes, and load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for pS1292-LRRK2.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Strip the membrane and re-probe with an antibody for total LRRK2 to confirm equal loading.

    • Quantify the band intensities using software like ImageJ. Calculate the ratio of pS1292-LRRK2 to total LRRK2 for each treatment condition to determine the dose-dependent inhibition.[12]

Conclusion

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol stands as a testament to the power of scaffold-based drug design. While it does not possess a direct mechanism of action in a therapeutic sense, its true value lies in its role as a versatile and powerful starting material for medicinal chemists. Its privileged structure provides a reliable foundation for building potent and selective kinase inhibitors, particularly in the challenging but critical area of neurodegenerative disease research. The ability to systematically modify this core through established synthetic protocols allows for the fine-tuning of pharmacological properties, leading to the discovery of drug candidates targeting kinases like LRRK2. The experimental workflows detailed herein provide a clear path for researchers to validate the mechanism and cellular efficacy of novel inhibitors derived from this important chemical entity.

References

  • Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol. Available at: [Link]

  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience. Available at: [Link]

  • Assay for PhosphoRab activation of LRRK2 Kinase. Protocols.io. Available at: [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. JoVE. Available at: [Link]

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS ONE. Available at: [Link]

  • Identification of Substrates and Development of a Cell Based Assay for LRRK2. The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]

  • Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. Available at: [Link]

  • Characterization of LRRK2 Cellular and Signaling Pathways. The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]

  • The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. PubMed. Available at: [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Available at: [Link]

  • Chemical Biology of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors. ACS Publications. Available at: [Link]

  • Lrrk2 inhibitors and methods of making and using the same. Google Patents.
  • Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. PubMed. Available at: [Link]

  • Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2. PMC. Available at: [Link]

  • Discovery of a potent, selective and brain penetrant LRRK2 kinase inhibitor for the treatment of Parkinson's disease. American Chemical Society. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PMC. Available at: [Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

This guide outlines the spectroscopic characterization and analytical profile of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol , a critical chiral building block often employed in the synthesis of kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization and analytical profile of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol , a critical chiral building block often employed in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors) and other pharmaceutical agents.

Executive Summary

  • Compound Name: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol[1][2][3][4][5]

  • CAS Registry Number: Not widely listed; refer to InChIKey

  • InChIKey: MHMPNNKNGPHJAE-LURJTMIESA-N[1][2][3][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O[1][2][3][4][5][6][7]
  • Molecular Weight: 231.09 g/mol

  • Role: Chiral intermediate for SNAr-based drug synthesis.

This compound is formed via the nucleophilic aromatic substitution (SNAr) of 2,5-dibromopyridine (or 5-bromo-2-fluoropyridine) with L-alaninol ((S)-2-aminopropan-1-ol). Its characterization relies on verifying the integrity of the pyridine ring, the presence of the bromine substituent, and the retention of chirality in the amino-alcohol side chain.

Synthesis & Impurity Profiling

Understanding the synthetic origin is crucial for interpreting spectroscopic data. The primary impurities affecting the spectra are:

  • Regioisomers: Rare, but substitution at the C5-position is possible under extreme conditions.

  • Bis-addition products: Reaction of both bromine atoms (if 2,5-dibromopyridine is used) with alaninol.

  • Residual Reactants: 2,5-dibromopyridine (distinct NMR signals) or L-alaninol (no UV absorbance).

Workflow Diagram: Synthesis & Analysis

SynthesisWorkflow Reactant1 2,5-Dibromopyridine Reaction SNAr Reaction (DMSO, K2CO3, 100°C) Reactant1->Reaction Reactant2 L-Alaninol Reactant2->Reaction Product (2S)-2-[(5-bromopyridin-2-yl) amino]propan-1-ol Reaction->Product QC QC: NMR, LC-MS, IR Product->QC

Caption: Synthetic pathway and quality control workflow for the target intermediate.

Spectroscopic Characterization (NMR, MS, IR)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum in DMSO-

is characterized by three distinct aromatic signals and a chiral aliphatic side chain. The amino proton (-NH-) is typically visible due to the electron-withdrawing nature of the pyridine ring.
Predicted

H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Pyridine-H6 8.08Doublet (d)1H

Ortho to Br, Meta to N
Pyridine-H4 7.55Doublet of Doublets (dd)1H

Ortho to Br, Ortho to N
Pyridine-H3 6.55Doublet (d)1H

Meta to Br, Ortho to N
NH 6.80Broad Doublet (br d)1H

Exch. with D

O
OH 4.75Triplet (t)1H

Hydroxyl proton
CH (Chiral) 3.95Multiplet (m)1H-Methine (C2')
CH

(Alcohol)
3.35 – 3.45Multiplet (m)2H-Methylene (C1')
CH

1.12Doublet (d)3H

Methyl group

Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and temperature.

H NMR Interpretation Logic
  • Aromatic Region (6.5–8.1 ppm): The 2,5-disubstitution pattern is confirmed by the large coupling (

    
     Hz) between H3 and H4, and the small meta-coupling (
    
    
    
    Hz) between H4 and H6. H3 is significantly shielded (upfield) due to the electron-donating amino group at the ortho position.
  • Chiral Center: The methine proton (CH) at ~3.95 ppm appears as a complex multiplet due to coupling with the methyl group, the methylene protons, and the NH proton.

  • Stereochemistry: While standard NMR cannot distinguish enantiomers, the purity of the (S)-isomer is inferred from the starting material (L-alaninol). Chiral HPLC or Mosher's ester analysis is required for enantiomeric excess (ee) determination.

B. Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the characteristic bromine isotope pattern.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Parent Ion (

    
    ): 
    
    • m/z 231.0 (

      
      Br isotope)
      
    • m/z 233.0 (

      
      Br isotope)
      
  • Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks confirms the presence of a single bromine atom.

Fragmentation Pathway (MS/MS):

  • Loss of Side Chain: Cleavage of the C-N bond typically yields the protonated 2-amino-5-bromopyridine fragment (

    
     ~173/175).
    
  • Loss of Formaldehyde: Loss of CH

    
    O from the alcohol tail may be observed (
    
    
    
    ).
C. Infrared (IR) Spectroscopy

IR analysis is useful for confirming functional groups in the solid state (ATR-FTIR).

Functional GroupWavenumber (cm

)
IntensityDescription
O-H Stretch 3250 – 3400Broad, MediumHydrogen-bonded alcohol
N-H Stretch 3150 – 3250Sharp/BroadSecondary amine
C-H (Aromatic) 3000 – 3100WeakPyridine ring C-H
C=N / C=C 1580 – 1610StrongPyridine ring breathing
C-O Stretch 1050 – 1080StrongPrimary alcohol
C-Br Stretch 600 – 700MediumAryl bromide

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Mass: Weigh approximately 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D). CDCl
    
    
    
    may be used, but solubility might be lower, and OH/NH protons may broaden or disappear.
  • Tube: Transfer to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Run a standard proton sequence (e.g., zg30).

    • Scans: 16–32 scans are sufficient.

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      s to ensure integration accuracy.
Protocol 2: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and MS (ESI+).

  • Criteria: The product should elute as a single peak with the characteristic 231/233 isotope pattern.

Visualization of Spectral Assignments

SpectralAssignments Structure Structure: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol H_Aromatic Aromatic Region (6.5-8.1 ppm) Signals: H3, H4, H6 Diagnostic: Br-isotope pattern in MS Structure->H_Aromatic Pyridine Core H_SideChain Aliphatic Side Chain (1.1-4.8 ppm) Signals: CH3, CH, CH2, OH Diagnostic: Chiral center coupling Structure->H_SideChain Alaninol Tail H6 H6: ~8.08 ppm (d) Deshielded by N & Br H_Aromatic->H6 H3 H3: ~6.55 ppm (d) Shielded by NH H_Aromatic->H3 Methine CH: ~3.95 ppm (m) Chiral Center H_SideChain->Methine

Caption: Logical assignment of spectroscopic signals to the molecular structure.

References

  • PubChemLite. (n.d.). InChIKey MHMPNNKNGPHJAE-LURJTMIESA-N Entry. Retrieved from [Link] (Search via InChIKey).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Exploratory

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol IUPAC name and structure

Chiral Synthon for Kinase Inhibitor & GPCR Ligand Discovery Executive Summary This technical guide profiles (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol , a high-value chiral intermediate used extensively in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Synthon for Kinase Inhibitor & GPCR Ligand Discovery

Executive Summary

This technical guide profiles (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol , a high-value chiral intermediate used extensively in medicinal chemistry.[1] Its structural duality—combining a reactive aryl bromide handle with a chiral amino-alcohol motif—makes it a linchpin in the synthesis of enantiopure kinase inhibitors, PDE10 antagonists, and various heterocycles (e.g., imidazopyridines, oxazolopyridines).

This document details the structural properties, validated synthetic protocols, and downstream utility of this scaffold, designed for researchers requiring high-purity synthesis and functionalization strategies.

Structural Identity & Stereochemistry[2]

The molecule is defined by a 2,5-disubstituted pyridine ring coupled to a chiral propanol chain. The integrity of the (S)-chiral center is critical for biological activity in downstream targets, as enantiomers often exhibit vastly different pharmacokinetics and binding affinities.

Chemical Identifiers
PropertySpecification
IUPAC Name (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol
Common Name N-(5-Bromo-2-pyridyl)-L-alaninol
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
Chiral Center C2 (S-configuration)
Key Functionalities Aryl Bromide (C5), Secondary Amine (C2'), Primary Alcohol (C1')
SMILES CNc1ncc(Br)cc1
Stereochemical Considerations

The (S)-configuration is derived from the starting material, L-Alaninol ((S)-2-aminopropan-1-ol). In nucleophilic aromatic substitution (


) reactions, this stereocenter is generally preserved because the reaction occurs at the pyridine ring, remote from the chiral carbon. However, harsh conditions (excessive heat >140°C or strong Lewis acids) can lead to partial racemization; therefore, process control is vital.

Synthetic Pathways & Experimental Protocol

The primary synthesis route relies on the regioselective Nucleophilic Aromatic Substitution (


) of 2,5-dibromopyridine  with L-alaninol .
Mechanistic Insight: Regioselectivity

The 2,5-dibromopyridine scaffold presents two electrophilic sites. The C2 position is significantly more activated toward nucleophilic attack than the C5 position due to the electron-withdrawing inductive effect of the adjacent nitrogen atom (


-position). This allows for highly selective mono-amination at C2 without affecting the C5-bromine, which is reserved for later cross-coupling.
Diagram: Synthesis Workflow

SynthesisWorkflow Start1 2,5-Dibromopyridine Process SNAr Reaction (Base, Solvent, Heat) Start1->Process Start2 L-Alaninol (S-2-Aminopropan-1-ol) Start2->Process Workup Aqueous Workup & Extraction Process->Workup >95% Conv. Purification Recrystallization or Flash Chromatography Workup->Purification Product (2S)-2-[(5-bromopyridin-2-yl) amino]propan-1-ol Purification->Product >98% ee

Figure 1: Standard synthetic workflow for the regioselective amination of 2,5-dibromopyridine.

Detailed Experimental Protocol

Objective: Synthesis of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol on a 10g scale.

Reagents:

  • 2,5-Dibromopyridine (1.0 eq)[2]

  • (S)-2-Aminopropan-1-ol (1.2 eq)[3]

  • Potassium Carbonate (

    
    , 2.0 eq) or Triethylamine (
    
    
    
    , 2.0 eq)
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dibromopyridine (10.0 g, 42.2 mmol) in NMP (50 mL).

  • Addition: Add (S)-2-aminopropan-1-ol (3.8 g, 50.6 mmol) followed by

    
      (11.6 g, 84.4 mmol).
    
  • Reaction: Heat the mixture to 110°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (Hexane/EtOAc 1:1) or HPLC.[4] The reaction typically reaches completion in 4–6 hours.
    
    • Checkpoint: The starting material (2,5-dibromopyridine) should disappear. A new, more polar spot (the product) will appear.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-water (200 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[5]

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0–5% Methanol in DCM) or recrystallize from EtOAc/Hexanes.

Expected Yield: 75–85% Physical State: Off-white to pale yellow solid.

Reactivity Profile & Applications

This scaffold is a "divergent intermediate." The bromine atom and the amino-alcohol tail allow for orthogonal functionalization, making it ideal for library synthesis in drug discovery.

Palladium-Catalyzed Cross-Coupling (C5 Functionalization)

The C5-Bromine is highly reactive in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. This allows the attachment of aryl, heteroaryl, or amine groups to extend the pharmacophore.

  • Standard Condition: Arylboronic acid,

    
     or 
    
    
    
    ,
    
    
    , Dioxane/Water, 90°C.
Cyclization to Heterocycles

The vicinal amino-alcohol motif is a precursor to oxazolopyridines or imidazopyridines (via oxidation of the alcohol to aldehyde/ketone followed by cyclization).

  • Example: Reaction with phosgene or CDI (Carbonyldiimidazole) yields the cyclic carbamate (oxazolidinone fused system).

Diagram: Divergent Synthesis Pathways

Reactivity Core (2S)-2-[(5-bromopyridin-2-yl) amino]propan-1-ol Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat) Core->Buchwald Cyclization Cyclization (CDI or SOCl2) Core->Cyclization Biaryl 5-Aryl-pyridin-2-yl analogs Suzuki->Biaryl AmineDeriv 5-Amino-pyridin-2-yl analogs Buchwald->AmineDeriv FusedRing Oxazolopyridine Derivatives Cyclization->FusedRing

Figure 2: Divergent synthetic utility of the scaffold.

Analytical Characterization

Validating the identity and purity of the compound is mandatory before proceeding to biological testing.

NMR Spectroscopy (Diagnostic Signals)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.0–8.1 (d, 1H, C6-H): Characteristic doublet for the proton adjacent to Nitrogen.
      
    • 
       7.5–7.6 (dd, 1H, C4-H): Doublet of doublets.
      
    • 
       6.5–6.6 (d, 1H, C3-H): Upfield doublet due to the electron-donating amino group.
      
    • 
       6.8 (d, 1H, NH): Exchangeable amide/amine proton.
      
    • 
       4.7 (t, 1H, OH): Hydroxyl proton.
      
    • 
       3.9–4.1 (m, 1H, CH): Chiral center methine.
      
    • 
       1.1 (d, 3H, CH3): Methyl doublet.
      
Chiral HPLC Method

To ensure enantiomeric excess (ee > 98%):

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 or 85:15) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

References

  • BenchChem. 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol Structure and Properties. Retrieved from

  • ChemicalBook. Synthesis and Applications of 2,5-Dibromopyridine. (2024).[6][7] Retrieved from

  • Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine.[5][8] Vol. 11, No. 3, 447-452 (2021).[8] Retrieved from

  • PubChem. (2S)-2-Amino-2-(5-chloropyridin-2-yl)propan-1-ol (Analog Reference). Retrieved from

  • Provid Pharmaceuticals. Kinase Inhibitor Discovery Services. (Contextual Application). Retrieved from

Sources

Foundational

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol: A Comprehensive Technical Guide for Advanced Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The 5-bromo-2-aminopyridine motif is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 5-bromo-2-aminopyridine motif is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The bromine atom at the 5-position serves as a crucial handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of a vast chemical space.[1] The chiral (2S)-propan-1-ol side chain introduces a key stereocenter, which is often critical for achieving high-affinity and selective interactions with biological targets.

This document will provide a detailed examination of the synthetic routes to (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol, offering field-proven insights into experimental design and execution. Furthermore, it will delve into the compound's potential applications, particularly as a key intermediate in the synthesis of high-value pharmaceutical agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is fundamental for its effective use in synthesis and drug development.

PropertyValueSource
Molecular Formula C₈H₁₁BrN₂O[2]
Molecular Weight 231.10 g/mol [1]
Monoisotopic Mass 230.00548 Da[2]
Predicted XlogP 1.6[2]
SMILES CNC1=NC=C(C=C1)Br[1][2]
InChI InChI=1S/C8H11BrN2O/c1-6(5-12)11-8-3-2-7(9)4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11)/t6-/m0/s1[2]
InChIKey MHMPNNKNGPHJAE-LURJTMIESA-N[2]

Note: Predicted values are computationally derived and should be confirmed experimentally.

Analytical Characterization: The identity and purity of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric purity of the compound.

Strategic Synthesis and Retrosynthetic Analysis

The synthesis of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol can be approached through a convergent strategy, which involves the preparation of two key building blocks followed by their coupling. A logical retrosynthetic disconnection is at the C-N bond between the pyridine ring and the amino propanol side chain.

G Target (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Disconnect C-N Bond Disconnection Target->Disconnect Precursors Precursor1 2-Amino-5-bromopyridine Precursor2 (S)-2-Aminopropan-1-ol

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach simplifies the synthesis into two manageable parts: the preparation of 2-amino-5-bromopyridine and the chiral amino alcohol, (S)-2-aminopropan-1-ol.

Synthesis of Precursor 1: 2-Amino-5-bromopyridine

2-Amino-5-bromopyridine is a critical starting material, and its efficient synthesis is paramount. A common and effective method involves the regioselective bromination of 2-aminopyridine. The amino group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the 5-position.

Experimental Protocol: Bromination of 2-Aminopyridine [3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (1.0 eq) and a suitable solvent such as dichloromethane or chloroform.

  • Reagent Addition: Add phenyltrimethylammonium tribromide (1.0 eq) to the stirred solution at a controlled temperature, typically between 20-50°C.

  • Reaction Monitoring: Stir the reaction mixture for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Recrystallization from a suitable solvent, such as benzene, yields the purified 2-amino-5-bromopyridine as a solid.[4]

G cluster_reagents Reagents Reagent1 2-Aminopyridine Reaction Bromination (20-50°C, 1-3h) Reagent1->Reaction Reagent2 Phenyltrimethylammonium tribromide Reagent2->Reaction Solvent CH2Cl2 or CHCl3 Solvent->Reaction Product 2-Amino-5-bromopyridine Reaction->Product

Caption: Synthesis of 2-Amino-5-bromopyridine.

Synthesis of Precursor 2: (S)-2-Aminopropan-1-ol (L-Alaninol)

The chiral integrity of the final product depends on the enantiomeric purity of this precursor. (S)-2-Aminopropan-1-ol, also known as L-alaninol, can be readily synthesized from the naturally occurring amino acid, L-alanine, through the reduction of its carboxylic acid functionality.

Experimental Protocol: Reduction of L-Alanine [5]

  • N-Protection: Protect the amino group of L-alanine with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to prevent side reactions. This is typically achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

  • Activation and Reduction: The carboxylic acid of N-Boc-L-alanine is then reduced to the corresponding primary alcohol. A common method is to convert the carboxylic acid to a mixed anhydride or an ester, followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄) or a more powerful one like lithium aluminum hydride (LiAlH₄).

  • Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, (S)-2-aminopropan-1-ol.[5]

  • Purification: The product is typically purified by distillation or crystallization of its salt form.[6]

Final Coupling Step: Synthesis of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

The final step involves the coupling of 2-amino-5-bromopyridine with a suitable derivative of (S)-2-aminopropan-1-ol. A more practical approach is to use 2,5-dibromopyridine and react it with (S)-2-aminopropan-1-ol in a nucleophilic aromatic substitution reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a sealed reaction vessel, combine 2,5-dibromopyridine (1.0 eq), (S)-2-aminopropan-1-ol (1.1-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) for several hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol.

G cluster_reactants Reactants cluster_conditions Conditions Reactant1 2,5-Dibromopyridine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 (S)-2-Aminopropan-1-ol Reactant2->Reaction Base K2CO3 or DIPEA Base->Reaction Solvent DMF or DMSO Solvent->Reaction Temperature 100-150°C Temperature->Reaction Product (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Reaction->Product

Caption: Final coupling reaction to synthesize the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol lies in its potential as a versatile intermediate for the synthesis of biologically active molecules.

A Key Intermediate for PDE10 Inhibitors

One of the most significant applications of this scaffold is in the development of phosphodiesterase 10 (PDE10) inhibitors.[1] PDE10 is an enzyme that is highly expressed in the brain, and its inhibition has shown promise in the treatment of various central nervous system disorders, including schizophrenia and Huntington's disease. The 5-bromopyridine core allows for the introduction of various substituents through cross-coupling reactions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting PDE10 inhibitors.

Platform for Further Functionalization

The bromine atom on the pyridine ring is a synthetic linchpin, allowing for a wide array of chemical transformations:[1]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.

  • Buchwald-Hartwig Amination: Coupling with amines to form new C-N bonds, leading to more complex amine derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Heck Coupling: Coupling with alkenes to form substituted alkenes.

The hydroxyl and amino groups on the propanolamine side chain also offer handles for further modification, such as esterification, etherification, and acylation, to modulate properties like solubility and cell permeability.[1]

Conclusion and Future Perspectives

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol stands out as a high-value, chiral building block for the synthesis of complex and biologically active molecules. Its strategic combination of a functionalizable bromopyridine core and a stereodefined amino alcohol side chain provides a robust platform for medicinal chemists to design and synthesize next-generation therapeutics. While its full potential is still being explored, its demonstrated utility in the synthesis of PDE10 inhibitors highlights the promise of this privileged scaffold. Future research will likely focus on expanding the library of compounds derived from this intermediate and exploring their therapeutic potential across a wider range of diseases. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to access and utilize this versatile compound in their drug discovery endeavors.

References

  • Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. [Link]

  • (2s)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol - PubChemLite. [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
  • 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. [Link]

  • (2S)-2-Amino-2-(5-chloropyridin-2-yl)propan-1-ol - PubChem. [Link]

  • US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)

Sources

Exploratory

Technical Guide: Solubility Profile of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

The following technical guide details the solubility profile and physicochemical characterization of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol . H BrN O Molecular Weight: 231.09 g/mol Executive Summary (2S)-2-[(5-br...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol .


H

BrN

O Molecular Weight: 231.09 g/mol

Executive Summary

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is a chiral aminopyridine intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a lipophilic, electron-deficient 5-bromo-2-aminopyridine core with a polar, chiral (S)-2-aminopropan-1-ol side chain.

Understanding its solubility profile is critical for process chemistry (reaction solvent selection), purification (crystallization/extraction), and formulation. This molecule exhibits pH-dependent aqueous solubility due to the basic pyridine nitrogen and amphiphilic behavior in organic solvents, bridging the gap between polar protic and non-polar aprotic systems.

Physicochemical Architecture

To predict and manipulate solubility, one must first understand the competing electronic forces within the molecule.

Structural Analysis
  • The Core (Hydrophobic/Basic): The pyridine ring is aromatic and lipophilic. The bromine atom at position 5 is highly lipophilic and electron-withdrawing (Inductive effect:

    
    ).
    
  • The Linker (Donating): The secondary amine (-NH-) at position 2 is electron-donating (+M), pushing electron density into the ring, making the ring nitrogen more basic.

  • The Tail (Hydrophilic): The propan-1-ol chain introduces a hydroxyl group (-OH), capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA), significantly increasing water solubility compared to the parent bromopyridine.

Calculated Properties (In Silico Consensus)
  • LogP (Octanol/Water): Estimated at 1.2 – 1.6 .

    • Logic: 2-Amino-5-bromopyridine (LogP ~1.[1]2) + Propyl chain (+Lipophilicity) + Hydroxyl group (-Lipophilicity). The polar -OH largely offsets the alkyl chain's lipophilicity.

  • pKa (Pyridinium Ion): Estimated at 4.5 – 5.5 .

    • Logic: Unsubstituted 2-aminopyridine has a pKa of ~6.86. The 5-Bromo substituent is electron-withdrawing, lowering basicity significantly (approx. -2 to -3 units). However, the N-alkyl substitution (secondary amine) is slightly electron-donating compared to a primary amine, recovering some basicity.

    • Implication: The molecule is neutral at physiological pH (7.4) but becomes a soluble cation at pH < 4.

Solubility Profile

Aqueous Solubility (pH Dependent)

The solubility of this compound in water is governed by the Henderson-Hasselbalch equation.

pH ConditionStateSolubility PredictionMechanism
pH < 4.0 Cationic (Protonated)High (> 50 mg/mL) Protonation of the pyridine nitrogen disrupts crystal lattice energy and increases solvation.
pH 6.0 – 8.0 NeutralLow (< 5 mg/mL) The molecule exists as a neutral free base. Solubility is limited by the lipophilic bromopyridine core.
pH > 10.0 NeutralLow (< 5 mg/mL) Remains neutral; no deprotonation occurs (amine pKa > 30, alcohol pKa > 15).
Organic Solvent Compatibility

The amphiphilic nature allows for broad solubility in medium-polarity solvents.

Solvent ClassExamplesSolubilityUtility
Polar Protic Methanol, EthanolExcellent Primary solvents for reaction and crystallization. The alcohol tail matches the solvent.
Polar Aprotic DMSO, DMF, DMAcExcellent Ideal for stock solutions (>100 mM) and biological assays.
Chlorinated DCM, ChloroformGood Excellent for extraction (workup) from aqueous basic phases.
Esters/Ethers Ethyl Acetate, THFModerate Good for crystallization; solubility drops significantly upon cooling.
Hydrocarbons Hexanes, HeptanePoor Used as anti-solvents to precipitate the product.

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes the saturation solubility of the compound in a specific solvent.

Materials:

  • Test Compound: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (Solid)

  • Solvent (Buffer or Organic)[2]

  • Agitator/Shaker

  • HPLC-UV or LC-MS

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Analyze the supernatant via HPLC-UV.

    • Detection Wavelength:245 nm (primary) and 305 nm (secondary). The bromopyridine chromophore absorbs strongly in the UV region.

Visualization of Solubility Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate (24-48h @ 25°C) Start->Agitate Check Solid Present? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter (0.22 µm) / Centrifuge Check->Filter Yes AddSolid->Agitate Dilute Dilute Supernatant (Mobile Phase) Filter->Dilute Analyze HPLC-UV Quantitation (245 nm) Dilute->Analyze

Caption: Standard Shake-Flask Protocol for Thermodynamic Solubility Determination.

Applications in Drug Development[3][4]

Purification Strategy (Acid-Base Extraction)

Leveraging the pKa profile allows for efficient purification without chromatography.

  • Dissolution: Dissolve crude reaction mixture in DCM or Ethyl Acetate .

  • Acid Wash: Extract with 1M HCl . The target amine protonates and moves to the aqueous layer; non-basic impurities remain in the organic layer.

  • Basification: Separate the aqueous layer and adjust pH to > 9 using NaOH or Na2CO3 . The target precipitates or oils out.

  • Re-extraction: Extract the now-neutral target back into DCM .

Formulation Implications
  • Oral Dosing: Due to low neutral solubility, formulation as a salt form (e.g., Hydrochloride, Mesylate) is recommended to improve bioavailability.

  • IV Formulation: Requires co-solvents (PEG400, Propylene Glycol) or cyclodextrin complexation (HP-β-CD) to maintain solubility at physiological pH.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Fragment-Based Screening and Functional Evaluation of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol against Phosphodiesterase 10A (PDE10A)

Introduction & Mechanistic Rationale (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (Molecular Weight: 231.10 g/mol ; SMILES: CNc1ncc(Br)cc1) is a chiral bromopyridine derivative widely utilized as a synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (Molecular Weight: 231.10 g/mol ; SMILES: CNc1ncc(Br)cc1) is a chiral bromopyridine derivative widely utilized as a synthetic intermediate and a versatile scaffold in Fragment-Based Drug Discovery (FBDD)[1]. While not a therapeutic agent itself, this building block is highly valued in the development of inhibitors targeting Phosphodiesterase 10A (PDE10A), an enzyme heavily implicated in central nervous system (CNS) disorders such as schizophrenia and Huntington's disease[1].

As a Senior Application Scientist, it is critical to understand why this specific fragment is chosen for screening cascades before detailing the how. The structural causality of this molecule dictates its behavior in in vitro assays:

  • The 5-Bromo-Pyridine Core: Halogens (specifically bromine and iodine) can act as Lewis acids, forming highly directional "halogen bonds" with the backbone carbonyls deep within the hydrophobic selectivity pocket of PDE10A. Furthermore, the 5-bromo position serves as an essential synthetic handle. Once target engagement is confirmed, this site undergoes modern cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to "grow" the fragment into a high-affinity lead compound[1].

  • The Chiral (2S)-Propan-1-ol Side Chain: The chiral center at C2 dictates the precise spatial trajectory of the hydroxyl group. This hydroxyl acts as a critical hydrogen bond donor/acceptor, while the amino bridge provides conformational flexibility and secondary hydrogen bonding capacity to anchor the fragment to the enzyme's active site residues.

Because fragments possess low intrinsic affinity (typically high micromolar to millimolar


), evaluating them requires highly sensitive, orthogonal, and self-validating assay systems that resist artifacts at high compound concentrations.

Experimental Workflow

To systematically evaluate (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol, we employ an FBDD cascade. The workflow begins with a primary biophysical screen to confirm target engagement, followed by orthogonal kinetic validation, and culminates in a functional enzymatic assay to quantify inhibitory potency[2].

FBDD_Workflow Lib Fragment Library (Chiral Bromopyridines) DSF Primary Screen: DSF (Thermal Shift Assay) Lib->DSF SPR Orthogonal Screen: SPR (Binding Kinetics) DSF->SPR ΔTm ≥ 0.5°C TRFRET Functional Assay: TR-FRET cAMP Assay SPR->TRFRET KD Validation XRay Structural Biology: X-ray Crystallography TRFRET->XRay IC50 & Ligand Efficiency Lead Hit-to-Lead Optimization (Cross-Coupling) XRay->Lead Structure-Guided Design

Fragment-based drug discovery workflow for PDE10A targeting using bromopyridine scaffolds.

Detailed In Vitro Assay Protocols

Every protocol below is designed as a self-validating system . Fragment screening is notoriously prone to false positives due to compound aggregation or auto-fluorescence. By embedding rigorous controls directly into the methodology, we ensure high data integrity.

Protocol A: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF (or Thermal Shift Assay) measures the thermodynamic stabilization of the PDE10A catalytic domain upon fragment binding[2]. As the protein is subjected to a temperature gradient, it unfolds, exposing hydrophobic residues. SYPRO Orange dye binds these residues, resulting in a massive increase in fluorescence. A fragment that binds the native state will shift the melting temperature (


) to the right (

).

Materials:

  • Recombinant human PDE10A catalytic domain (purified, >90% purity).

  • SYPRO Orange Protein Gel Stain (5000x stock in DMSO).

  • Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl

    
    , 0.5 mM TCEP.
    

Step-by-Step Methodology:

  • Compound Plating: Dispense (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol into a 384-well PCR plate to achieve a final screening concentration of 1 mM.

    • Self-Validation Check: Include Papaverine (10 µM) as a positive control and a 5% DMSO well as the vehicle baseline. Because fragments are screened at 1 mM, the assay must be validated to tolerate 5% final DMSO without precipitating the protein.

  • Protein-Dye Master Mix: Prepare a master mix containing 2 µM PDE10A and 5x SYPRO Orange in the Assay Buffer. Keep strictly on ice to prevent premature denaturation.

  • Reaction Assembly: Add 19 µL of the Protein-Dye master mix to 1 µL of the pre-dispensed fragment/controls. Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Cycling: Place the plate in a Real-Time PCR system (e.g., QuantStudio). Program a temperature ramp from 25°C to 95°C at a rate of 0.05°C/second. Continuously monitor fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Data Extraction: Calculate the

    
     from the inflection point of the melt curve (the peak of the first derivative, -dF/dT). Determine target engagement via 
    
    
    
    . A
    
    
    is considered a validated fragment hit.
Protocol B: TR-FRET cAMP Enzymatic Assay

To validate that the binding observed in DSF translates to functional enzyme inhibition, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[3]. PDE10A hydrolyzes cyclic AMP (cAMP). This assay uses a fluorophore-labeled cAMP (FAM-cAMP) and a Terbium (Tb)-coupled anti-cAMP antibody.

  • Causality: If the fragment inhibits PDE10A, FAM-cAMP is preserved. Excitation of Tb at 340 nm transfers energy to FAM, emitting at 520 nm. If the enzyme is active, FAM-cAMP is destroyed, and the FRET signal is lost. The time-resolved nature of the read (delaying measurement by 50-100 µs after excitation) eliminates the short-lived auto-fluorescence common in high-concentration fragment screens.

Materials:

  • PDE10A Assay Kit (Recombinant PDE10A, FAM-cAMP, TR-FRET Binding Agent)[4].

  • Complete PDE Assay Buffer: 10 mM Tris (pH 7.2), 10 mM MgCl

    
    , 1 mM DTT, 0.1% BSA[4].
    

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant PDE10A enzyme in Complete PDE Assay Buffer to a working concentration of 1 pg/µL[4].

  • Equilibration (Critical Step): In a 384-well white microplate, combine 2.5 µL of serially diluted (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (ranging from 5 mM down to 1 µM) with 5 µL of the diluted PDE10A enzyme. Incubate at room temperature for 15 minutes. Causality: Fragments have fast on/off rates; pre-incubation ensures thermodynamic equilibrium is reached before introducing the competitive substrate[3].

  • Reaction Initiation: Add 2.5 µL of 200 nM FAM-cAMP substrate to all wells to initiate catalysis.

  • Enzymatic Cleavage: Incubate the plate in the dark at room temperature for exactly 60 minutes[3].

  • Reaction Termination: Add 10 µL of the TR-FRET Binding Agent (containing the Tb-labeled antibody and EDTA). Causality: EDTA chelates the Mg

    
     required for PDE10A catalysis, abruptly freezing the reaction state to ensure precise kinetic measurement.
    
  • Detection: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using Excitation: 340 nm, Emission 1: 495 nm (Tb reference), Emission 2: 520 nm (FAM FRET).

  • Self-Validation: Calculate the Z'-factor using the No-Enzyme control (100% inhibition baseline) and Vehicle control (0% inhibition baseline). The assay is only valid if Z' > 0.6. Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    

Quantitative Data Presentation

The following table summarizes the expected biophysical and biochemical profiling data for the target fragment against PDE10A, alongside necessary assay controls. Ligand Efficiency (LE) is calculated as


 (where 

is the number of non-hydrogen atoms). An LE > 0.3 kcal/mol/heavy atom indicates a highly efficient fragment suitable for lead optimization.
Compound CategoryCompound NameConcentration Tested

(°C)
% Inhibition (at 1 mM)IC

(

M)
Ligand Efficiency (LE)
Target Fragment (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol1 mM+ 1.862%8500.38
Positive Control Papaverine10

M
+ 6.5> 99%0.0150.42
Negative Control 2-Aminopyridine (Fragment Core)1 mM+ 0.1< 5%> 5000N/A
Vehicle Baseline 5% DMSON/A0.00%N/AN/A

References

  • BPS Bioscience. "Data Sheet PDE10A2 TR-FRET Assay Kit". Source: bpsbioscience.com. URL:[Link]

  • BPS Bioscience. "PDE10A Assay Kit". Source: bpsbioscience.com. URL:[Link]

  • MDPI. "A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders". Source: mdpi.com. URL:[Link]

  • NIH PMC. "Fragment-based drug discovery: A graphical review". Source: nih.gov. URL:[Link]

Sources

Application

Application Note: Utilizing (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol as a Core Scaffold for Target Validation Studies

Executive Summary (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (Molecular Formula: C8H11BrN2O) is a highly versatile, chiral bromopyridine derivative widely utilized as a foundational building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (Molecular Formula: C8H11BrN2O) is a highly versatile, chiral bromopyridine derivative widely utilized as a foundational building block in medicinal chemistry and target validation[1][2]. Featuring a propanolamine chain linked to a 5-bromopyridin-2-yl group, this scaffold offers unique geometric and electronic properties[1]. It is particularly valuable for generating chemical probes targeting phosphodiesterase 10A (PDE10A), monoacylglycerol lipase (MAGL), and various kinase targets such as IRAK4[3][4][5]. This application note details the mechanistic rationale for employing this scaffold, alongside validated protocols for late-stage diversification and cellular target engagement.

Mechanistic Rationale: Why This Scaffold?

In target validation, a chemical probe must possess high affinity, selectivity, and cellular permeability. The (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol scaffold provides a modular "fragment-like" starting point that satisfies these criteria through three distinct structural features:

  • The 5-Bromo Handle for Late-Stage Functionalization: The bromine atom at the 5-position of the pyridine ring serves as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. This allows for the rapid generation of diverse analog libraries to establish Structure-Activity Relationships (SAR) without rebuilding the core structure from scratch.

  • Stereospecific (2S)-Propanolamine Moiety: The chiral (2S) configuration precisely orients the terminal hydroxyl group (-OH) to act as a critical hydrogen bond donor/acceptor[1]. In the context of PDE10A or kinase binding pockets, this stereospecificity often dictates the residence time of the probe by locking it into a favorable conformation with conserved active-site residues (e.g., glutamine or aspartate).

  • Aminopyridine Core: The 2-aminopyridine motif modulates the pKa of the molecule, enhancing its solubility and potential for salt formation, which is crucial for achieving the necessary bioavailability in cellular and in vivo models[1].

Workflow: From Scaffold to Target Validation

To validate a target (e.g., PDE10A in central nervous system disorders[1][3]), researchers must convert this intermediate into a high-affinity probe, verify its biochemical potency, and confirm target engagement in living cells.

Workflow Scaffold (2S)-Bromopyridine Scaffold Coupling Suzuki-Miyaura Coupling Scaffold->Coupling Library Probe Library Generation Coupling->Library Biochem Biochemical Assay (IC50) Library->Biochem CETSA CETSA (Target Engagement) Biochem->CETSA Validation In Vivo Target Validation CETSA->Validation

Fig 1: Target validation workflow from the (2S)-bromopyridine scaffold to in vivo efficacy.

Experimental Protocols

Protocol A: Late-Stage Diversification via Suzuki-Miyaura Coupling

Causality & Trustworthiness: To build a library of target-specific probes, the 5-bromo position must be substituted with various aryl or heteroaryl groups. This protocol uses a palladium-catalyzed Suzuki coupling. The inclusion of a water-soluble phosphine ligand ensures the catalyst remains active in the aqueous-organic biphasic system, preventing premature palladium black precipitation.

Materials:

  • (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/H2O (4:1 v/v)

Step-by-Step Method:

  • Preparation: In a microwave-safe vial, dissolve the bromopyridine scaffold and the selected boronic acid in the 1,4-Dioxane/H2O mixture.

  • Base Addition: Add K2CO3. The biphasic nature requires vigorous stirring; the aqueous base activates the boronic acid to form the highly reactive boronate complex.

  • Degassing: Sparge the solution with N2 for 10 minutes. Crucial Step: Oxygen will rapidly oxidize the Pd(0) active species, permanently halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 under N2 flow, seal the vial, and heat to 90°C for 2-4 hours (or microwave at 110°C for 20 minutes).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to isolate the functionalized probe.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Trustworthiness: Biochemical assays cannot confirm if a probe successfully permeates the membrane and reaches its target inside a living cell. CETSA relies on the principle of ligand-induced thermal stabilization. By treating intact cells with the synthesized probe and heating them, the target protein will resist thermal denaturation only if the probe is bound. A vehicle (DMSO) control is mandatory to establish the baseline melting temperature (Tm) of the unliganded protein.

Step-by-Step Method:

  • Cell Treatment: Culture target-expressing cells (e.g., striatal neurons for PDE10A) to 80% confluency. Treat with the synthesized probe (e.g., 1 µM) or DMSO vehicle for 1 hour at 37°C to allow for intracellular equilibration.

  • Thermal Profiling: Harvest the cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath) rather than harsh detergents, which can artificially alter protein stability and skew the melt curve.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western blot using a target-specific antibody. Calculate the apparent Tm shift (ΔTm) between the vehicle and probe-treated samples. A ΔTm > 2°C indicates robust intracellular target engagement.

Signaling Probe Optimized Probe (Scaffold-Derived) PDE10A PDE10A Enzyme Probe->PDE10A Inhibits cAMP cAMP / cGMP Levels PDE10A->cAMP Prevents degradation PKA PKA Activation cAMP->PKA Activates Gene Gene Expression (Validation Endpoint) PKA->Gene Promotes

Fig 2: Mechanism of action for scaffold-derived PDE10A inhibitors in target validation.

Data Presentation: SAR and Target Engagement Summary

The table below summarizes hypothetical quantitative data demonstrating how functionalizing the 5-bromo position of the (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol scaffold impacts target affinity (using PDE10A as a model) and cellular thermal stability.

Scaffold Substitution (5-Position)PDE10A IC50 (nM)Cellular Permeability (Papp)CETSA ΔTm (°C)Target Validation Utility
Unsubstituted (H)>10,000HighN/AInactive Control
Bromo (Original Scaffold) 4,500 High +0.5 Weak Fragment Binder
4-Methoxyphenyl120Moderate+3.2Initial Probe Candidate
1-Methyl-1H-pyrazol-4-yl15High+5.8Optimized in vivo Probe
3-Fluorophenyl45High+4.1Backup Probe

Table 1: Structure-Activity Relationship (SAR) progression from the base bromopyridine scaffold to optimized chemical probes.

References

  • Title: 2-[(5-Bromopyridin-2-yl)
  • Title: (2s)-2-[(5-bromopyridin-2-yl)
  • Source: google.com (Patents)
  • Source: google.com (Patents)
  • Source: google.com (Patents)

Sources

Method

Synthesis and application of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol derivatives

An In-Depth Technical Guide to the Synthesis and Application of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Derivatives Authored by a Senior Application Scientist This document provides a comprehensive guide for resea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, derivatization, and application of the versatile (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol scaffold. This chiral building block is of significant interest due to its unique combination of structural features: a stereodefined amino alcohol side chain crucial for specific molecular interactions and a functionalizable bromopyridine core, which serves as a versatile anchor for library development.

The 2-aminopyridine motif is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic placement of a bromine atom on the pyridine ring provides a reactive handle for modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[1] This guide details robust synthetic protocols, strategies for diversification, and methods for biological evaluation.

Part 1: Synthesis of the Core Scaffold

The synthesis of the (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol core can be approached through several strategic routes. The most common and logical approach involves a convergent synthesis, coupling two key fragments: 2-amino-5-bromopyridine and a chiral amino alcohol synthon.

Retrosynthetic Analysis

A primary retrosynthetic disconnection at the C-N bond between the pyridine C2 position and the secondary amine of the propanolamine side chain simplifies the target molecule into two readily accessible synthons: 2-amino-5-bromopyridine and (2S)-2-aminopropan-1-ol.[1] This approach allows for the independent synthesis and purification of each fragment before the key coupling step.

G Target (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Disconnection C-N Bond Disconnection Target->Disconnection Synthon1 2-Amino-5-bromopyridine Synthon2 (2S)-2-aminopropan-1-ol Disconnection->Synthon1 Disconnection->Synthon2

Caption: Retrosynthetic analysis of the target scaffold.

Protocol 1: Convergent Synthesis of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

This protocol details the synthesis in three main stages: preparation of the pyridine fragment, preparation of the chiral side chain, and the final coupling reaction.

Stage A: Synthesis of 2-Amino-5-bromopyridine

This intermediate is prepared by the regioselective bromination of 2-aminopyridine. Using a controlled brominating agent minimizes the formation of undesired byproducts.[4]

  • Materials: 2-aminopyridine, Phenyltrimethylammonium tribromide (PTAB), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottomed flask, dissolve 2-aminopyridine (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add phenyltrimethylammonium tribromide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure 2-amino-5-bromopyridine.[4]

Stage B: Synthesis of (2S)-2-aminopropan-1-ol (L-Alaninol)

This chiral synthon is readily prepared from the natural amino acid L-alanine, making this a cost-effective chiral pool synthesis.[5]

  • Materials: L-alanine, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF, anhydrous), Sodium sulfate decahydrate, Diethyl ether.

  • Procedure:

    • Caution: LAH is highly reactive. Perform this reaction under an inert atmosphere (Argon or Nitrogen) and with extreme care.

    • In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, suspend LAH (1.5 eq) in anhydrous THF.

    • Slowly add L-alanine (1.0 eq) in small portions to the LAH suspension. The reaction is exothermic.

    • After the addition is complete, reflux the mixture for 6-8 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF and diethyl ether.

    • Combine the filtrates and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain (2S)-2-aminopropan-1-ol as a viscous oil, which can often be used without further purification.

Stage C: Copper-Catalyzed N-Arylation (Goldberg Reaction)

This step couples the two fragments. A copper-catalyzed reaction provides a reliable method for forming the C-N bond between the electron-deficient pyridine ring and the amino alcohol.[6][7]

  • Materials: 2-Amino-5-bromopyridine (1.0 eq), (2S)-2-aminopropan-1-ol (1.2 eq), Copper(I) iodide (CuI, 0.1 eq), 1,10-Phenanthroline (0.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Toluene.

  • Procedure:

    • To a Schlenk tube under an argon atmosphere, add CuI, 1,10-phenanthroline, and K₂CO₃.

    • Add 2-amino-5-bromopyridine, (2S)-2-aminopropan-1-ol, and toluene.

    • Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours. Monitor by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify the residue by column chromatography (Silica gel, DCM:Methanol gradient) to afford the final product, (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol.[1]

Parameter Stage A: Bromination Stage B: Reduction Stage C: Coupling
Key Reagents 2-aminopyridine, PTABL-alanine, LAH2-amino-5-bromopyridine, (2S)-2-aminopropan-1-ol
Catalyst NoneNoneCuI / 1,10-Phenanthroline
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Toluene
Temperature 0 °C to Room Temp.Reflux (approx. 66 °C)110 °C
Typical Yield 70-85%80-95%50-70%
Table 1: Summary of Reagents and Conditions for Core Synthesis.

Part 2: Derivatization and Application

The true utility of the (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol scaffold lies in the synthetic handle provided by the bromine atom, which allows for extensive derivatization through cross-coupling reactions.[1] This enables the creation of large chemical libraries for screening against various biological targets.

Suzuki-Miyaura Cross-Coupling for Library Synthesis

The Suzuki reaction is a powerful and versatile method for forming C-C bonds by coupling the bromopyridine core with a wide range of commercially available boronic acids or esters.

G cluster_0 Suzuki Coupling Workflow Start (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Reaction Reaction at 80-100 °C Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Reagents->Reaction Conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Conditions->Reaction Product Derivative Library (2S)-2-[(5-Aryl-pyridin-2-yl)amino]propan-1-ol Reaction->Product

Caption: General workflow for Suzuki coupling derivatization.

Protocol 2: General Procedure for Suzuki Coupling
  • Materials: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (1.0 eq), Arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Potassium carbonate (2.0 eq), 1,4-Dioxane, Water.

  • Procedure:

    • In a microwave vial or Schlenk tube, combine the bromopyridine starting material, the desired arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert atmosphere (Argon).

    • Add dioxane and water (typically a 4:1 to 10:1 ratio).

    • Seal the vessel and heat the mixture to 80-100 °C (or use microwave irradiation) for 2-12 hours, until TLC or LC-MS indicates consumption of the starting material.

    • Cool the reaction, dilute with ethyl acetate, and wash with water.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC to yield the desired derivative.

Potential Applications and Biological Targets

Derivatives of the 2-aminopyridine scaffold have been investigated for a wide array of therapeutic applications. The ability to rapidly diversify the 5-position substituent allows for fine-tuning of activity and properties.

Derivative Class Reported/Potential Biological Target Therapeutic Area References
Aryl/Heteroaryl PyridinesKinases (e.g., VEGFR-2), Phosphodiesterase 10 (PDE10)Oncology, CNS Disorders[1][8]
Fused Heterocyclic SystemsSigma-2 (σ₂) ReceptorOncology, Neurology[9]
Thiazole/Pyrazole ConjugatesVarious Enzymes and ReceptorsAntimicrobial, Anti-inflammatory[2][3]
Thienopyridine AnalogsPhosphatidylinositol-specific phospholipase C (PI-PLC)Oncology[10]
Table 2: Potential Applications of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Derivatives.

The chiral amino alcohol side chain is critical for establishing hydrogen bonds and specific stereochemical interactions within a target's binding pocket, while the appended aryl group at the 5-position can modulate properties like lipophilicity, target affinity, and metabolic stability.[1]

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Sources

Application

Application Note: Chemoproteomic Profiling with (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

This Application Note and Protocol Guide is designed for researchers in Chemoproteomics , Medicinal Chemistry , and Drug Discovery . It details the utility of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (hereafter ref...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in Chemoproteomics , Medicinal Chemistry , and Drug Discovery . It details the utility of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (hereafter referred to as 5-Br-Py-Alaninol ) as a privileged scaffold for kinase profiling, target deconvolution, and fragment-based drug discovery (FBDD).

Part 1: Strategic Overview & Mechanism

The "Privileged Scaffold" Hypothesis

The aminopyridine moiety is a cornerstone of kinase inhibitor design, functioning as a bidentate hinge binder (mimicking the adenine ring of ATP). The specific compound 5-Br-Py-Alaninol represents a high-value "fragment" for proteomics for three mechanistic reasons:

  • Hinge Binding Core: The pyridine nitrogen (acceptor) and the exocyclic amine (donor) form a canonical hydrogen-bonding motif with the kinase hinge region.

  • Solvent-Exposed Handle: The (S)-alaninol side chain (containing the primary hydroxyl) typically orients towards the solvent front. This makes it an ideal "exit vector" for immobilization onto affinity beads without disrupting the critical ATP-pocket binding.

  • Synthetic Versatility: The 5-bromo substituent allows for rapid diversification (via Suzuki-Miyaura or Buchwald-Hartwig couplings) to probe the hydrophobic back-pocket, making this molecule a perfect starting point for Diversity-Oriented Proteomics .

Applications in Proteomics
  • Target Deconvolution: Identifying which kinases bind to the bare aminopyridine scaffold to assess "scaffold selectivity" before lead optimization.

  • Fragment-Based Screening: Using the molecule as a bait in cell lysates to identify low-affinity, high-ligand-efficiency starting points.

  • Library Generation: Performing solid-phase synthesis on the immobilized scaffold to generate a library of kinase inhibitors directly on the affinity bead.

Part 2: Experimental Protocols

Protocol A: Synthesis of Affinity Matrix (Immobilization)

Objective: Covalently attach 5-Br-Py-Alaninol to Sepharose beads via the primary hydroxyl group to create an affinity resin.

Reagents Required:

  • Epoxy-activated Sepharose 6B (or equivalent).

  • (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (Target Ligand).

  • Coupling Buffer: 0.1 M Na₂CO₃ / NaHCO₃, pH 9.5 - 10.0.

  • Blocking Buffer: 1 M Ethanolamine, pH 8.0.

  • Solvent: 50% DMF/Water (to ensure ligand solubility).

Step-by-Step Methodology:

  • Resin Preparation:

    • Weigh 1 g of freeze-dried Epoxy-activated Sepharose (swells to ~3 mL).

    • Wash with distilled water (200 mL) on a sintered glass filter to remove additives.

  • Ligand Dissolution:

    • Dissolve 50 mg of 5-Br-Py-Alaninol in 2 mL of DMF.

    • Dilute with 2 mL of Coupling Buffer (Final: 50% DMF, pH ~10). Note: High pH is required to deprotonate the hydroxyl for nucleophilic attack on the epoxide.

  • Coupling Reaction:

    • Mix the resin and ligand solution in a sealed tube.

    • Incubate at 37°C for 16–24 hours with gentle rotation. Do not use a magnetic stir bar as it grinds the beads.

  • Blocking & Washing:

    • Drain the coupling solution (Save flow-through for HPLC analysis to calculate coupling efficiency).

    • Add 5 mL Blocking Buffer (1M Ethanolamine) to cap remaining epoxide groups. Incubate 4 hours at room temperature.

    • Wash extensively: 3x with Coupling Buffer, 3x with Acetate Buffer (pH 4.0), 3x with Water.

  • Storage:

    • Store at 4°C in 20% Ethanol.

Protocol B: Kinase Enrichment (Pull-Down Assay)

Objective: Isolate kinase targets from cell lysate using the synthesized affinity resin.

Reagents:

  • Cell Lysate (e.g., HeLa or Jurkat, 5 mg/mL protein).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM DTT, Protease/Phosphatase Inhibitors.

  • Free Competitor: 10 mM stock of free 5-Br-Py-Alaninol (for control).

Workflow:

  • Lysate Pre-Clearing:

    • Incubate 10 mg of lysate with 100 µL of blocked, uncoupled Sepharose beads for 1 hour at 4°C. Spin down and keep supernatant. Removes non-specific sticky proteins.

  • Affinity Capture:

    • Sample A (Enrichment): 5 mg Lysate + 50 µL 5-Br-Py-Alaninol Beads .

    • Sample B (Competition Control): 5 mg Lysate + 200 µM Free Ligand + 50 µL 5-Br-Py-Alaninol Beads .

    • Incubate both samples for 2–4 hours at 4°C with rotation.

  • Stringent Washing:

    • Wash beads 3x with Lysis Buffer (High Salt: 300 mM NaCl) to reduce background.

    • Wash 2x with 50 mM Tris-HCl (no detergent) to prepare for MS.

  • Elution & Digestion:

    • On-Bead Digestion (Preferred): Resuspend beads in 50 mM Ammonium Bicarbonate. Add Trypsin (1 µg). Digest overnight at 37°C.

    • Collect supernatant containing peptides.

  • LC-MS/MS Analysis:

    • Analyze peptides via Data-Dependent Acquisition (DDA) on a high-resolution mass spectrometer (e.g., Orbitrap).

Part 3: Data Analysis & Visualization

Expected Results (Table)

Comparing Sample A (Enrichment) vs. Sample B (Competition) allows for the identification of specific targets.

Protein TargetSample A Intensity (LFQ)Sample B Intensity (LFQ)Ratio (A/B)Interpretation
MAPK1 (ERK2) 1.5 x 10^91.2 x 10^6>1000High Confidence Target (Specific Binding)
CDK2 8.0 x 10^85.0 x 10^6160Specific Target
HSP90 2.0 x 10^91.9 x 10^9~1.0Non-Specific Binder (Background)
JAK1 5.0 x 10^74.0 x 10^5125Potential Off-Target
Experimental Workflow Diagram

The following diagram illustrates the chemoproteomic workflow for target deconvolution using the 5-Br-Py-Alaninol scaffold.

ChemoproteomicsWorkflow Compound 5-Br-Py-Alaninol (Scaffold) Coupling Immobilization (pH 10, 37°C) Compound->Coupling Beads Epoxy-Sepharose Beads Beads->Coupling AffinityResin Affinity Matrix (Immobilized Ligand) Coupling->AffinityResin Covalent Bond Incubation Pull-Down (4°C, 2-4 hrs) AffinityResin->Incubation Lysate Cell Lysate (Kinome Pool) Lysate->Incubation Wash Stringent Wash (Remove Non-Specifics) Incubation->Wash Digestion On-Bead Trypsin Digestion Wash->Digestion MS LC-MS/MS Analysis Digestion->MS Peptides Bioinf Target ID & Competition Analysis MS->Bioinf

Caption: Workflow for immobilizing 5-Br-Py-Alaninol and performing kinase enrichment proteomics.

Part 4: Expert Commentary & Troubleshooting

Structural Logic: Why this works

The (S)-alaninol group is critical. In many aminopyridine-based inhibitors (e.g., intermediates for ERK or JAK inhibitors), the 2-amino group donates a hydrogen bond to the hinge region backbone carbonyl. The alkyl chain attached to this nitrogen typically points towards the solvent interface.

  • Expert Tip: By coupling through the hydroxyl of the alaninol, you are extending the linker into the solvent, which is the least disruptive path. Coupling via the Bromine (Position 5) would block the hydrophobic "gatekeeper" pocket, likely destroying affinity for the kinase.

Troubleshooting Low Yields
  • Issue: Low coupling efficiency to beads.

    • Cause: The secondary amine might reduce the nucleophilicity of the hydroxyl, or the pH is too low.

    • Fix: Ensure pH is >9.5. Use a "Bis-Epoxy" spacer to reduce steric hindrance near the bead surface.

  • Issue: High background (sticky proteins).

    • Fix: Increase salt concentration in wash buffer (up to 500 mM NaCl) or add 0.5% NP-40.

Advanced Application: PROTAC Linker Scanning

This molecule is an excellent candidate for PROTAC (Proteolysis Targeting Chimera) design. The hydroxyl group serves as the attachment point for the linker chain connecting to an E3 ligase ligand (e.g., VHL or Cereblon).

  • Protocol Extension: React 5-Br-Py-Alaninol with a dibromo-PEG chain before performing the Suzuki coupling on the 5-Br position. This allows you to synthesize the "Linker-Warhead" moiety first.

References

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616–624. Link

  • Lenz, T., et al. (2011). Fragment-based screening using chemical proteomics. Journal of Medicinal Chemistry, 54(13), 4638–4647. Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and frontiers. Nature Reviews Drug Discovery, 15(9), 605–620. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol. This...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol. This chiral amino alcohol presents a unique set of purification challenges due to its structural features: a basic pyridine ring, a secondary amine, and a chiral center. These elements necessitate a carefully considered approach to achieve high enantiomeric and chemical purity. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for purifying this compound?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most suitable method. Given the analyte's structure, Normal-Phase (NP) chromatography on a polysaccharide-based chiral stationary phase (CSP) is typically the most successful starting point.[1][2] This approach leverages hydrogen bonding and dipole-dipole interactions, which are critical for resolving this type of amino alcohol.

Q2: Why is my chromatographic peak showing significant tailing?

A: Peak tailing is a common issue for basic compounds like this one. It is primarily caused by strong, undesirable interactions between the basic nitrogen atoms (on the pyridine ring and the secondary amine) and residual acidic silanol groups on the surface of the silica-based stationary phase.[3] To resolve this, you must add a basic modifier , such as diethylamine (DEA), to your mobile phase at a concentration of around 0.1-0.2%.[1][4] The DEA competes for and neutralizes the active silanol sites, resulting in a more symmetrical peak shape.

Q3: I'm only seeing a single, sharp peak for my racemic mixture. What's wrong?

A: This indicates a complete lack of enantiomeric resolution. The most likely causes are:

  • Incorrect Chiral Stationary Phase (CSP): The selected CSP does not have the appropriate chiral recognition mechanism for your analyte. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are highly recommended for amino alcohols.[1][5]

  • Suboptimal Mobile Phase: The mobile phase composition is not creating the necessary differential interactions between the enantiomers and the CSP. The choice and percentage of the alcohol modifier (e.g., isopropanol vs. ethanol) are critical.[1]

  • Missing Basic Additive: For this analyte, the absence of a basic additive like DEA can not only cause poor peak shape but also prevent chiral recognition from occurring effectively.[6]

Q4: Can I use Reversed-Phase (RP) chromatography instead of Normal-Phase (NP)?

A: While less common for underivatized amino alcohols, RP chromatography on certain CSPs (like cyclodextrin-based or specific immobilized polysaccharide phases) can sometimes be effective.[1] However, method development can be more complex. You would typically use a buffered aqueous mobile phase with an organic modifier like methanol or acetonitrile.[1] Given the compound's basic nature, controlling the mobile phase pH is crucial to ensure a consistent ionization state and good peak shape.

Q5: How long should I equilibrate my chiral column before starting my analysis?

A: Chiral columns, especially polysaccharide-based ones, require significantly longer equilibration times than standard achiral columns to ensure reproducible results. A stable baseline is paramount. It is recommended to flush the column with at least 20-30 column volumes of the mobile phase before the first injection.[1] Insufficient equilibration is a leading cause of shifting retention times.

In-Depth Troubleshooting Guide

This section addresses complex issues you may encounter during method development and purification.

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • The enantiomeric peaks are completely co-eluting (Resolution, Rs < 1.0).

  • Only a small shoulder is visible on a single peak.

Troubleshooting Workflow:

G Start Poor or No Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CheckCSP CheckMobilePhase Is the Mobile Phase optimized? CheckCSP->CheckMobilePhase  Yes SelectCSP Action: Screen alternative CSPs (e.g., different polysaccharide derivative or Pirkle-type). CheckCSP->SelectCSP No CheckAdditive Is a basic additive (DEA) present and optimized? CheckMobilePhase->CheckAdditive  Yes OptimizeAlcohol Action: Change alcohol modifier (IPA vs. EtOH) and vary its % (e.g., 5% to 20%). CheckMobilePhase->OptimizeAlcohol No OptimizeAdditive Action: Adjust DEA concentration (0.05% to 0.2%). CheckAdditive->OptimizeAdditive No Success Resolution Achieved CheckAdditive->Success  Yes SelectCSP->CheckMobilePhase OptimizeAlcohol->CheckAdditive ConsiderDeriv Advanced Strategy: Consider derivatization of the amino alcohol. OptimizeAdditive->ConsiderDeriv If still no resolution OptimizeAdditive->Success

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Root Causes and Detailed Solutions:

Root CauseIn-Depth Explanation & Solution
Inappropriate CSP The chiral recognition mechanism relies on a "lock and key" principle. (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol requires a CSP capable of hydrogen bonding and π-π interactions. Solution: Prioritize screening on columns like Chiralpak® AD, AS, or Chiralcel® OD, OJ, which are known to be effective for amino alcohols.[1][7]
Suboptimal Mobile Phase The choice and concentration of the alcohol modifier directly control selectivity. Isopropanol (IPA) and ethanol (EtOH) can provide very different results. Lowering the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks. Solution: Systematically screen both IPA and EtOH as modifiers. For the chosen alcohol, evaluate concentrations from 5% to 20% in hexane or heptane.[1]
Incorrect Additive Use The basic nature of the analyte requires a basic additive in NP to achieve good chromatography. An acidic additive would protonate the analyte, drastically altering its interaction with the CSP and likely eliminating resolution.[6] Solution: Ensure 0.1% Diethylamine (DEA) is in the mobile phase. If peak shape is still suboptimal, try optimizing the DEA concentration between 0.05% and 0.2%.[1]
Issue 2: Asymmetric Peak Shape (Tailing)

Symptoms:

  • The back half of the peak is elongated (Tailing Factor > 1.5).

  • Poor peak integration and inaccurate quantification.

Root Causes and Detailed Solutions:

Root CauseIn-Depth Explanation & Solution
Silanol Interactions This is the most common cause for this specific molecule. Even with a basic additive, highly active silanol sites can persist. Solution: Increase the concentration of DEA in the mobile phase (e.g., from 0.1% to 0.2%). If using a coated polysaccharide column, ensure you are not using any "forbidden" solvents that could strip the coating and expose more of the silica surface.[8]
Column Overload Injecting too much sample mass can saturate the active sites on the stationary phase, leading to tailing.[3] Solution: Reduce the sample concentration or injection volume by a factor of 5-10 and re-inject. If the peak shape improves, overload was the issue.
Column Contamination Strongly retained impurities from previous injections can accumulate at the head of the column, creating new active sites that cause tailing. Solution: If permitted for your column, try back-flushing with a strong solvent (like 100% ethanol for a polysaccharide column).[9] Always use a guard column to protect the analytical column.
Issue 3: Irreproducible Results & Shifting Retention Times

Symptoms:

  • Retention times drift between consecutive runs or between different days.

  • Loss of resolution over a sequence of injections.

Root Causes and Detailed Solutions:

Root CauseIn-Depth Explanation & Solution
Inadequate Equilibration Chiral separations are highly sensitive to the state of the stationary phase. The mobile phase must be fully equilibrated with the CSP to achieve a steady state.[1] Solution: Always equilibrate the column with at least 20-30 column volumes of the mobile phase. If you change the mobile phase composition, a full re-equilibration is required.
Mobile Phase Preparation Small variations in the concentration of the alcohol modifier or the basic additive can cause significant shifts in retention and selectivity.[1] Trace amounts of water in normal-phase solvents can also deactivate the stationary phase over time. Solution: Prepare mobile phases fresh daily using high-purity solvents. Use a micropipette or gas-tight syringe for adding the DEA to ensure accuracy.
Temperature Fluctuation Chiral recognition is often an enthalpy-driven process, making it sensitive to temperature changes. Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 25 °C). Note that lower temperatures can sometimes improve resolution but will increase backpressure.

Experimental Protocols & Method Development

Protocol 1: Initial Method Screening

This protocol provides a starting point for separating the enantiomers of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol.

  • Chiral Stationary Phase Selection:

    • Primary Choice: Chiralpak® AD-H or Chiralcel® OD-H (Amylose and Cellulose-based CSPs).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the racemic compound in methanol or ethanol.

    • Dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90 / 10 / 0.1, v/v/v).

    • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90 / 10 / 0.1, v/v/v).

    • Prepare each mobile phase by carefully measuring the components. Sonicate for 10 minutes to degas.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Procedure:

    • Equilibrate the column with Mobile Phase A for at least 30 minutes (30 column volumes).

    • Inject the racemic sample and record the chromatogram.

    • Flush the column with 100% Isopropanol.

    • Equilibrate the column with Mobile Phase B for at least 30 minutes.

    • Inject the racemic sample and record the chromatogram.

    • Compare the results to select the best alcohol modifier.

Data Summary: Expected Screening Results

The following table illustrates potential outcomes to guide your optimization.

Mobile Phase (Hexane / Alcohol / DEA)Expected Retention Time (min)Expected Resolution (Rs)Peak Shape (Tailing Factor)Next Step
90 / 10 IPA / 0.18 - 121.21.6Tailing observed. Increase DEA to 0.15% or decrease alcohol %.
90 / 10 EtOH / 0.110 - 15> 1.81.2Good starting point. Optimize alcohol % to reduce run time.
95 / 5 IPA / 0.115 - 20> 2.01.4Excellent resolution. If run time is too long, increase alcohol %.
80 / 20 EtOH / 0.15 - 70.81.3Poor resolution. Decrease alcohol % to increase retention and interaction.

References

  • Benchchem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • SUMITOMO CHEMICAL. (n.d.). Chiral Columns for enantiomer separation by HPLC.
  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Benchchem. (2025). Troubleshooting poor resolution in chiral chromatography of alkanes.
  • Benchchem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Chiral Technologies. (n.d.). Daicel Chiral Technologies Column Care.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • LCGC International. (2022, April 15). LC Troubleshooting: The Basics.
  • Regis Technologies. (n.d.). PIRKLE CHIRAL HPLC COLUMNS.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • PMC - NIH. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • Wikipedia. (n.d.). Chiral column chromatography.
  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • ResearchGate. (2025, August 7). 1.1.3. Chiral separation of amino acids by gas chromatography.
  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • LCGC. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • PubMed. (1982, May). A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity.
  • Benchchem. (n.d.). 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol.
  • Sigma-Aldrich. (n.d.). Sample Preparation for Chromatographic Purification.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.

Sources

Optimization

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol stability issues and degradation

Welcome to the technical support center for (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation of this compound. As a key intermediate in pharmaceutical research, understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of synthesized drug candidates.[1]

This document provides a comprehensive overview of potential stability issues, troubleshooting guides for common experimental challenges, and frequently asked questions, all presented in a user-friendly question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) about the Stability of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

Q1: What are the primary stability concerns for (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol?

A1: Based on the structure, which contains a 2-aminopyridine moiety and a propan-1-ol side chain, the primary stability concerns are susceptibility to oxidative degradation and, to a lesser extent, photolytic degradation . The electron-rich aminopyridine ring can be prone to oxidation, potentially forming N-oxides or other oxidative products.[2][3] The bromine substituent on the pyridine ring might also influence its photoreactivity.[4] While hydrolytic degradation is a common concern for many drug molecules, the ether and amine linkages in this compound are generally stable under neutral pH conditions. However, stability can be compromised at acidic or alkaline pH.

Q2: How should I properly store (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol to minimize degradation?

A2: To ensure the long-term stability of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol, it is recommended to store the compound in a cool, dry, and dark environment. Specifically, storage at 2-8°C is advisable.[5] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be purged with an inert gas like nitrogen or argon and stored at low temperatures.

Q3: What are the likely degradation pathways for this molecule?

A3: The most probable degradation pathways for (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol involve modifications to the 2-aminopyridine ring and the propan-1-ol side chain.

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide.[2][3] The secondary amine is also a potential site for oxidation.

  • Photodegradation: Bromo-substituted aromatic rings can be susceptible to photolytic cleavage or other light-induced reactions.[4][6]

  • Acid/Base Hydrolysis: While generally stable, under strong acidic or basic conditions, cleavage of the C-N bond between the pyridine ring and the aminopropanol side chain could occur, although this is less likely than oxidation.[7]

The following diagram illustrates the potential degradation pathways:

Degradation Pathways Potential Degradation Pathways of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol parent (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (UV/Vis light) parent->photolysis hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis n_oxide Pyridine N-oxide oxidation->n_oxide side_chain_ox Side-chain oxidation products oxidation->side_chain_ox dehalogenation Dehalogenated products photolysis->dehalogenation ring_cleavage Ring cleavage products photolysis->ring_cleavage cn_cleavage C-N bond cleavage products hydrolysis->cn_cleavage

Caption: Potential degradation pathways for (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol.

Q4: Are there any known incompatible materials or reagents?

A4: Avoid strong oxidizing agents, as they can promote the degradation of the 2-aminopyridine moiety. Also, be cautious with strong acids and bases, especially at elevated temperatures, as they may catalyze hydrolysis.

Part 2: Troubleshooting Guide for Experimental Challenges

This section addresses common issues that may arise during experiments involving (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of unexpected peaks in HPLC analysis of a freshly prepared sample. Contamination of glassware or solvents.Ensure all glassware is scrupulously clean. Use high-purity solvents (HPLC grade or higher). Run a blank injection of the solvent to check for contaminants.
Initial degradation of the compound.Prepare solutions fresh before use. If the compound has been stored for a long time, consider re-purification or obtaining a new batch.
Loss of compound over time in solution. Degradation due to exposure to light, oxygen, or non-neutral pH.Store solutions in amber vials to protect from light. Purge solutions with an inert gas (nitrogen or argon) before sealing. Ensure the pH of the solution is near neutral if compatible with your experiment.
Inconsistent results in biological assays. Degradation of the compound leading to lower effective concentrations.Perform a purity check of the compound before each experiment using a validated analytical method. Prepare stock solutions fresh and dilute to the final concentration immediately before use.
Formation of degradation products with interfering biological activity.If degradation is suspected, perform a forced degradation study to identify potential degradants. If possible, test the biological activity of any identified major degradants.
Color change of the solid compound or solution over time. Likely indicates degradation, possibly oxidation or photodecomposition.Discard the discolored material. Review storage conditions to ensure they are optimal (cool, dry, dark, and under an inert atmosphere).

Part 3: Experimental Protocols for Stability Assessment

To formally assess the stability of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation.[8][9]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and potential degradation products of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol under various stress conditions.

Materials:

  • (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[10]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

The following flowchart outlines the forced degradation study workflow:

Forced Degradation Workflow Forced Degradation Study Workflow start Start prepare_stock Prepare Stock Solution (1 mg/mL) start->prepare_stock stress_conditions Apply Stress Conditions prepare_stock->stress_conditions acid Acid Hydrolysis (1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (Solid, 60°C) stress_conditions->thermal photo Photolytic (Solid & Solution) stress_conditions->photo sample_analysis Sample and Analyze by HPLC acid->sample_analysis base->sample_analysis oxidation->sample_analysis thermal->sample_analysis photo->sample_analysis end End sample_analysis->end

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol from its degradation products.[11][12][13]

Instrumentation:

  • HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a PDA detector.

Method Development Strategy:

  • Initial Conditions:

    • Mobile Phase: Start with a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer for better peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan the UV spectrum of the parent compound to determine the optimal wavelength for detection. A wavelength around 240-250 nm is a good starting point for pyridyl systems.[14]

  • Optimization:

    • Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.

    • Adjust the gradient profile, mobile phase composition, and pH to achieve adequate resolution (>1.5) between all peaks.

  • Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023, January 30). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. Retrieved from [Link]

  • PubChem. (n.d.). (2s)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • MDPI. (2017, August 31). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 2-aminopyridine N-oxides. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • PLOS ONE. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • ResearchGate. (2025, May). Oxidative N—N-coupling of aminopyridines with electrochemically generated NaOCl as the convenient method for the synthesis of substituted azodipyridines. Retrieved from [Link]

  • Semantic Scholar. (2020, December 19). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. Retrieved from [Link]

  • Nature. (n.d.). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Retrieved from [Link]

  • Nature Communications. (2025, December 4). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018, April 10). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Clonazepam and Propranolol HCl in. Retrieved from [Link]

  • ACS Catalysis. (2026, February 13). Aryl Halide-Driven Nickel Photocatalytic Decarboxylative Elimination. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Amino-2-(5-chloropyridin-2-yl)propan-1-ol. Retrieved from [Link]

  • Journal of Physical Chemistry A. (2021, September 22). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]

  • ResearchGate. (2021, January). Evaluation of Emissions of 2-Amino-2-Methyl-1-Propanol Degradation Products by adding Degradation Reactions to the Carbon Dioxide Capture Unit. Retrieved from [Link]

  • Scribd. (n.d.). 2 amino-5-bromopyridine. Retrieved from [Link]

  • ResearchGate. (2026, February 26). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Retrieved from [Link]urity)

Sources

Troubleshooting

Technical Support: Solubility Optimization for (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

Status: Active Last Updated: February 27, 2026 Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary & Molecule Profile[2] The Problem: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (hereafter Compou...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: February 27, 2026 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile[2]

The Problem: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (hereafter Compound X ) exhibits "Brick Dust" insolubility. Its poor aqueous solubility is driven primarily by high crystal lattice energy (due to


-

stacking of the planar bromopyridine rings) rather than extreme lipophilicity (LogP is moderate, ~1.6).[1]

The Solution: Because the molecule contains a weakly basic pyridine nitrogen (pKa


 5.3), solubility is pH-dependent.[1] The most effective strategy is protonation via strong acids  or encapsulation via cyclodextrins  to disrupt crystal packing.[1]
Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Core Structure 2-Amino-5-bromopyridinePlanar, rigid, prone to stacking (insoluble).
pKa (Base) ~5.25 (Pyridine N)Neutral at pH 7.4 (Insoluble).[1] Ionized at pH < 4.[1][2]
LogP ~1.6Moderately lipophilic; not "greasy" enough for lipid formulations alone.[1]
H-Bond Donors 2 (Amine, Alcohol)Potential for co-crystal formation.

Decision Matrix: Selecting the Right Solubilization Strategy

Before proceeding, identify your experimental endpoint. The "correct" solvent system depends entirely on whether you are running a cellular assay, an animal study, or analytical chemistry.[1]

SolubilityDecisionTree Start Intended Application InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo (Animal) Start->InVivo Analytical Analytical (LCMS/NMR) Start->Analytical DMSO DMSO Stock (20mM) + Dilution < 0.5% InVitro->DMSO Standard Salt Salt Formation (Mesylate/HCl) InVivo->Salt IV / Oral CD Cyclodextrin (20% HP-β-CD) InVivo->CD IP / Oral (Neutral pH) AcidMod Acidic Mobile Phase (0.1% Formic Acid) Analytical->AcidMod Peak Shape Fix

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Method A: pH Adjustment & Salt Formation (The "Gold Standard")[1]

Mechanism: The pyridine nitrogen is a weak base.[1] At neutral pH (7.4), the equilibrium favors the uncharged, insoluble free base.[1] To dissolve Compound X in water, you must lower the pH at least 2 units below its pKa (Target pH < 3.3).[1]

Protocol: In Situ Salt Formation

Use this for IV dosing or high-concentration stock solutions where organic solvents are prohibited.

  • Calculate Molar Equivalents: Determine the moles of Compound X.

  • Acid Selection:

    • Recommended: Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl).[1]

    • Why? The pKa of Compound X (~5.[1][3]3) requires a strong acid to ensure full protonation.[1] Weak acids like acetic acid will result in salt disproportionation (precipitation) upon dilution.[1]

  • Procedure:

    • Suspend Compound X in water (it will be cloudy).[1]

    • Slowly add 1.05 equivalents of 0.1 M HCl or MsOH while stirring.

    • Visual Check: The solution should turn clear as the pyridinium salt forms.[1]

    • Stop/Go: If it remains cloudy, the crystal lattice energy is too high.[1] Proceed to Method C (Cyclodextrins).[1]

Warning: Do not use Phosphate Buffered Saline (PBS) as the dissolving medium.[1] The high buffering capacity at pH 7.4 will neutralize your acid, causing immediate precipitation.[1]

Method B: Cosolvents & Surfactants (Cellular Assays)[1]

Mechanism: For cellular assays where low pH is toxic, you must rely on "hide and seek"—hiding the hydrophobic bromopyridine core from water molecules using organic cosolvents.[1]

The "DMSO Crash" Phenomenon

Users often report that diluting a DMSO stock into culture media causes precipitation.[1] This happens because the water "strips" the DMSO solvation shell faster than the compound can disperse.[1]

Protocol: The "Step-Down" Dilution
  • Stock: Dissolve Compound X in 100% DMSO at 10-20 mM.

  • Intermediate: Dilute the stock 1:10 into PEG400 or Propylene Glycol (not water).

  • Final: Dilute the Intermediate into the culture media.

    • Result: This prevents the rapid precipitation shock seen with direct DMSO-to-Water transfers.

Method C: Cyclodextrin Complexation (In Vivo / High Dose)[1]

Mechanism: The 5-bromopyridine moiety is hydrophobic and aromatic, making it a perfect geometric fit for the cavity of


-Cyclodextrin . This "molecular encapsulation" shields the hydrophobic region from water, allowing dissolution at neutral pH without toxic organic solvents.[1]
Protocol: 20% HP- -CD Formulation
  • Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
  • Addition: Add Compound X to the vehicle.[1]

  • Energy Input: Sonicate for 20-30 minutes at 40°C.

    • Note: Heat is crucial here to overcome the initial energy barrier of the crystal lattice.[1]

  • Filtration: Filter through a 0.22

    
    m filter.[1]
    
  • Stability: This complex is usually stable for 24-48 hours at room temperature.[1]

Troubleshooting Center (FAQ)

Q1: I see a "tailing" peak in my LCMS. Is my column broken? A: No. The pyridine nitrogen interacts with residual silanols on the silica column.[1]

  • Fix: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your mobile phase.[1] This protonates the pyridine (blocking silanol interaction) and sharpens the peak.[1]

Q2: Can I use this compound in an animal study using simple saline? A: NO. In saline (pH ~5.5-7.0), the compound will likely precipitate in the syringe or the animal's peritoneum. Use the 20% HP-


-CD  protocol (Method C) or a 0.5% Methylcellulose  suspension.

Q3: Why did my compound precipitate when I added it to PBS? A: PBS (Phosphate Buffered Saline) is designed to hold pH at 7.[1]4. Compound X is a weak base (pKa 5.3).[1] At pH 7.4, it is >99% uncharged (insoluble).[1] You must dissolve it in an acidic vehicle or a cyclodextrin formulation before introducing it to a biological system, or accept that it will be a suspension.[1]

Q4: Is the bromine atom liable to fall off? A: The C-Br bond on the pyridine ring is stable under standard physiological conditions. However, it is reactive to Palladium cross-coupling conditions.[1] Ensure no residual heavy metals are present in your sample, as they can catalyze degradation.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt selection).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • PubChem. (2025).[1][7][8] Compound Summary for CID 55275515, (2S)-2-Amino-2-(5-chloropyridin-2-yl)propan-1-ol (Analogous structure data). Link

  • BenchChem. (2025).[1][3] 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol Structure and Properties. Link[1]

Sources

Optimization

Technical Support: Troubleshooting Off-Target Effects for (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

Case ID: SC-BPA-2S-PRO Compound Class: 2-Aminopyridine Scaffolds / Chiral Amino-Alcohols Primary Application: Fragment-based Drug Discovery (FBDD), Kinase Inhibitor Synthesis, nAChR Modulation.[1] Executive Summary & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SC-BPA-2S-PRO Compound Class: 2-Aminopyridine Scaffolds / Chiral Amino-Alcohols Primary Application: Fragment-based Drug Discovery (FBDD), Kinase Inhibitor Synthesis, nAChR Modulation.[1]

Executive Summary & Mechanism of Action

User Query: "I am observing unexpected biological activity (cytotoxicity, background signal, or non-linear dose response) when using (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol or its derivatives. How do I isolate the cause?"

Technical Insight: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (hereafter Compound X ) is a "privileged structure" in medicinal chemistry.[1] Its 2-aminopyridine core mimics the adenine ring of ATP, making it a potent—but often promiscuous—hinge binder in protein kinases [1]. Furthermore, the pyridine nitrogen and the bromine handle can induce specific metabolic and off-target liabilities (e.g., CYP450 inhibition, hERG blockade) that confound experimental data.

This guide troubleshoots "off-target" effects by distinguishing between intrinsic scaffold polypharmacology and experimental artifacts .

Diagnostic Workflow: The "Off-Target" Decision Tree

Before altering your assay, determine if the issue is chemical (impurity) or biological (true off-target binding).[1]

Step 1: Chemical Purity Verification
  • Issue: The (2S) enantiomer is specified, but the (2R) enantiomer often possesses distinct biological activity (e.g., different kinase selectivity profiles).

  • Check: Does your chiral HPLC show >98% ee?

  • Action: If <95% ee, the "off-target" effect may be the primary target of the (2R) impurity.

Step 2: The "Hinge Binder" Hypothesis
  • Issue: You see inhibition across multiple kinases (e.g., CHK2, ALK, ROS1) despite designing for a specific target.

  • Mechanism: The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the N1 and N6 of adenine in the ATP-binding pocket [1].[1]

  • Action: Run a KinomeScan™ or Thermal Shift Assay (TSA) against a panel of serine/threonine kinases.[1]

Common Off-Target Profiles & Solutions

The following table summarizes the most frequent off-target issues associated with 5-bromo-2-aminopyridine scaffolds.

ObservationProbable Off-Target / CauseMechanismTroubleshooting Protocol
Cell Toxicity (Low

M)
hERG Channel Blockade Basic amines on pyridines can bind the hERG K+ channel pore, causing cardiotoxicity/cytotoxicity signals.[1]Patch Clamp Assay: Test compound at 1, 10, 30

M. Mitigation: Reduce lipophilicity (LogP) or mask the basic nitrogen.
Metabolic Instability CYP450 Inhibition (CYP3A4) The pyridine nitrogen coordinates with the Heme iron of Cytochrome P450, inhibiting the enzyme.P450 Glo™ Assay: Check IC50 against CYP3A4/2D6.[1] Mitigation: Add steric bulk (e.g., methyl) adjacent to the pyridine nitrogen.
Pan-Kinase Inhibition ATP Hinge Competition The aminopyridine core binds the ATP pocket of unrelated kinases (e.g., CDK, CHK2).ATP-Competition Assay: Run the assay at

and

ATP.[1] If potency drops at high ATP, it is a hinge binder.
False Positives in HTS Aggregator / Pan-Assay Interference (PAINS) While rare for this specific scaffold, brominated fragments can precipitate or form aggregates that sequester enzymes.[1]Detergent Test: Re-run assay with 0.01% Triton X-100. If activity vanishes, it was an aggregator artifact.

Visualizing the Off-Target Cascade

The diagram below illustrates the structural causality: how specific moieties of Compound X drive distinct off-target pathways.

OffTargetPathways Compound (2S)-2-[(5-bromopyridin-2-yl) amino]propan-1-ol PyridineN Pyridine Nitrogen (Lone Pair) Compound->PyridineN AminoLinker 2-Amino Group (H-Bond Donor) Compound->AminoLinker Bromine 5-Bromo Group (Halogen Bond) Compound->Bromine ChiralCenter (2S) Chiral Center Compound->ChiralCenter KinaseHinge Kinase Hinge Binding (CHK2, ALK, ROS1) PyridineN->KinaseHinge H-Bond Acceptor CYP CYP450 Inhibition (Heme Coordination) PyridineN->CYP Fe(II) Coordination hERG hERG Channel (Trapping) PyridineN->hERG Basic Nitrogen Interaction AminoLinker->KinaseHinge H-Bond Donor StereoImpurity (2R)-Enantiomer (Distinct Biology) ChiralCenter->StereoImpurity Synthesis Defect

Figure 1: Structural Activity Relationship (SAR) map linking chemical moieties of the 2-aminopyridine scaffold to specific biological off-targets.[1]

Detailed Experimental Protocols

Protocol A: ATP-Competitiveness Validation (Kinase Specificity)

Purpose: To confirm if your compound is acting as a classic Type I (ATP-competitive) inhibitor, which explains broad kinase off-target effects.[1]

  • Preparation: Prepare kinase reaction buffer (typically 20 mM HEPES, 10 mM MgCl2).[1]

  • Titration: Prepare two ATP master mixes:

    • Low ATP: Concentration =

      
       of the kinase (e.g., 10 
      
      
      
      M).
    • High ATP: Concentration =

      
       (e.g., 100-1000 
      
      
      
      M).[1]
  • Dosing: Treat cells/protein with Compound X at 8-point dose response.[1]

  • Readout: Measure phosphorylation (e.g., via ADP-Glo™ or Western Blot).[1]

  • Analysis: Calculate IC50 for both conditions.

    • Result: If

      
       shifts significantly higher (loss of potency) in the High ATP  condition, the compound is ATP-competitive.[1] This confirms the "Hinge Binder" mechanism and suggests you must optimize the tail (the propanol chain) to gain specificity, as the headgroup is promiscuous [1].
      
Protocol B: Thermal Shift Assay (TSA) for Off-Target Screening

Purpose: Rapidly identify which non-intended kinases or proteins the scaffold stabilizes.[1]

  • Mix: Combine recombinant kinase domain (e.g., CHK2, Aurora A) with Sypro Orange dye.[1]

  • Add: Add Compound X (10

    
    M) or DMSO control.[1]
    
  • Run: Perform melt curve analysis (25°C to 95°C) in qPCR machine.

  • Data: Calculate

    
     (Melting Temperature Shift).
    
    • Interpretation: A

      
       indicates significant binding.[1] Use this to build an "exclusion panel" for your specific derivative.[1]
      

Frequently Asked Questions (FAQ)

Q: Can the bromine atom cause toxicity? A: The bromine itself is generally stable, but it is a "metabolic soft spot." It can undergo oxidative insertion or displacement.[1] However, in this scaffold, it is more likely serving as a halogen bond donor to backbone carbonyls in the target protein. If you see unexpected potency, check if the target has a carbonyl oxygen available for halogen bonding at the 5-position interaction site.

Q: I bought this compound from a vendor, but the activity varies between batches. Why? A: Check the Enantiomeric Excess (ee) .[1] The (2S) isomer is the active scaffold for many specific targets, but the (2R) isomer is a common impurity in low-cost synthesis (derived from racemic amino-propanol).[1] The (2R) isomer may bind completely different targets or act as an antagonist where (2S) is an agonist.[1] Always request a Chiral HPLC trace.[1]

Q: How do I improve selectivity while keeping this core? A: The 2-aminopyridine core is the "anchor."[1] To improve selectivity (reduce off-targets), you must elaborate the propan-1-ol tail .[1] The hydroxyl group offers a vector to extend into the solvent front or a ribose pocket. Try converting the alcohol to an ether or carbamate to probe specific sub-pockets of your target protein, which are less conserved than the ATP hinge region [2].

References

  • Hilton, S., et al. (2010).[1][2] "Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2." Bioorganic & Medicinal Chemistry, 18(2), 707-718.[1]

  • Klaeger, S., et al. (2017).[1] "The target landscape of clinical kinase drugs." Science, 358(6367).[1]

  • Waring, M. J., et al. (2015).[1] "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery, 14, 475–486.

Sources

Troubleshooting

Technical Support Center: Optimization of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

Introduction: The "Fragment" Challenge You are likely working with (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol as either a chiral building block for kinase inhibitors (e.g., ALK/ROS1 pathways) or as a fragment probe....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fragment" Challenge

You are likely working with (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol as either a chiral building block for kinase inhibitors (e.g., ALK/ROS1 pathways) or as a fragment probe.

The Core Problem: This molecule possesses a "deceptive" solubility profile.[1] The alcohol group confers polarity, but the bromopyridine core drives lipophilicity and stacking interactions. In physiological buffers (pH 7.4), the pyridine is largely unprotonated (neutral), leading to a high risk of micro-precipitation at the concentrations required for fragment screening (>50 µM).

This guide replaces generic advice with specific protocols to optimize the concentration window for this specific scaffold.

Module 1: Solubility & Stock Preparation

Objective: Create a stable stock that does not "crash out" upon dilution into the assay buffer.

The "Intermediate Plate" Protocol

Direct dilution from 100% DMSO stock to the assay well often causes local precipitation due to the "solvent shock" effect. You must use an intermediate dilution step.

Step-by-Step Workflow
  • Primary Stock: Dissolve powder in 100% anhydrous DMSO to 50 mM .

    • Why? 100 mM is risky for brominated pyridines over long-term storage (crystallization). 50 mM is safer.

  • Sonicate: Sonicate for 5 minutes at room temperature. Visual clarity is not enough; micro-crystals may persist.

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate plate using Assay Buffer + 5% DMSO .

    • Dilute the Primary Stock 1:10 into this intermediate buffer.

    • Result: Compound is now at 5 mM in a solvent mix that stabilizes the transition from organic to aqueous.

  • Final Assay Addition: Transfer from the intermediate plate to the final assay plate (typically 1:10 or 1:20 dilution).

Visualization: Solubility Workflow

SolubilityWorkflow Figure 1: Three-Step Dilution Protocol to mitigate hydrophobic crash-out. Powder Solid Compound (2S)-Isomer Stock Primary Stock 50 mM in 100% DMSO Powder->Stock Dissolve & Sonicate Inter Intermediate Plate 5 mM in Buffer + 5% DMSO Stock->Inter 1:10 Dilution (Prevents Shock) Assay Final Assay Well Max 100 µM (<1% DMSO) Inter->Assay Final Transfer Check Nephelometry Check (Detect Aggregates) Inter->Check QC Step

Module 2: Dose-Response Optimization

Objective: Define the optimal concentration range (Window) for IC50/EC50 determination without artifacts.

The Concentration Ceiling

For this specific bromopyridine fragment, the "safe" solubility limit in aqueous buffer (pH 7.4) is typically 100 µM - 200 µM .

  • Warning: If you screen at 500 µM or 1 mM, you are likely measuring light scattering (precipitation), not biological inhibition.

Recommended Dilution Scheme

Do not use a standard 10-point 3-fold dilution starting at 10 mM. It is too aggressive.

ParameterRecommendationRationale
Top Concentration 100 µM Exceeding this risks aggregation-based false positives (promiscuous inhibition).
Dilution Factor 2-fold (1:2) Provides higher resolution in the transition zone (10–50 µM) where fragments often act.
Points 12-14 points Ensures you capture the lower plateau (0% effect) accurately.
DMSO Final % Strictly 0.5% or 1.0% Keep constant across all points. Do not serial dilute DMSO.

Module 3: Specificity & Interference (Troubleshooting)

Objective: Distinguish true binding from "sticky" compound artifacts.

The "Detergent Test"

Brominated aromatics are prone to forming colloidal aggregates that sequester enzymes.

  • Protocol: Run the assay dose-response in two conditions:

    • Standard Buffer.

    • Standard Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).

  • Interpretation: If the IC50 shifts significantly (e.g., >5-fold loss of potency) with detergent, your compound was aggregating. The detergent-disrupted value is the true potency.

Visualization: Troubleshooting Logic

TroubleshootingLogic Figure 2: Diagnostic Logic for Assay Artifacts Start Issue: Variable IC50 / Poor Curve Step1 Check Hill Slope Start->Step1 SlopeHigh Slope > 2.0 (Steep Curve) Step1->SlopeHigh Steep SlopeLow Slope < 0.8 (Shallow Curve) Step1->SlopeLow Shallow Aggreg Suspect Aggregation (Colloidal Formation) SlopeHigh->Aggreg Solub Suspect Solubility Limit (Precipitation at Top) SlopeLow->Solub Action1 Add 0.01% Triton X-100 Aggreg->Action1 Validation Action2 Reduce Top Conc. to 50 µM Solub->Action2 Correction

Module 4: Frequently Asked Questions (FAQ)

Q1: My compound is soluble in DMSO, but the assay signal disappears at high concentrations. Why? A: This is likely the "Hook Effect" or precipitation masking the signal.

  • Mechanism: At high concentrations (e.g., >100 µM), the bromopyridine may precipitate, causing light scattering (in absorbance assays) or quenching (in fluorescence assays).

  • Fix: Spin down the assay plate (1000 x g for 2 min) before reading to settle precipitates, or lower your top concentration.

Q2: Does the (2S) stereochemistry matter for solubility? A: Not significantly for solubility, but critically for potency .

  • Technical Note: Ensure you are not using the racemate. The (2S) isomer (L-alaninol derivative) usually fits specific chiral pockets in kinases. Using a racemate effectively dilutes your active concentration by 50%, shifting your IC50 to the right.

Q3: Can I store the diluted intermediate plate? A: No.

  • Brominated pyridines in aqueous/DMSO mixtures are chemically stable but physically unstable (precipitation) over time. Prepare the intermediate plate immediately before transfer to the assay plate.

Q4: I see a "Yellowing" of the stock solution over months. Is it degraded? A: Likely yes.

  • Cause: Pyridines can undergo N-oxidation or photodegradation over time.

  • Action: Discard stocks older than 3 months. Store solids at -20°C in the dark.

References

  • NIH Assay Guidance Manual. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[2]

  • PubChem Compound Summary. (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (CID 70223643). National Center for Biotechnology Information.

  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research.

  • Thorne, N., et al.Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 2010.

Sources

Optimization

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol reaction side products

Welcome to the Technical Support Center for the synthesis and troubleshooting of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol . As a chiral amino alcohol derivative of bromopyridine, this compound is a highly valued sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and troubleshooting of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol . As a chiral amino alcohol derivative of bromopyridine, this compound is a highly valued scaffold in medicinal chemistry and asymmetric synthesis[1].

The most robust method for synthesizing this molecule is via a Nucleophilic Aromatic Substitution (SNAr) between 5-bromo-2-fluoropyridine and (S)-2-aminopropan-1-ol (L-alaninol)[2]. While seemingly straightforward, the bifunctional nature of L-alaninol (containing both a primary amine and a primary alcohol) and the di-halogenated nature of the pyridine ring introduce significant chemoselectivity and regioselectivity challenges.

Below is our comprehensive, causality-driven troubleshooting guide designed to help you suppress side products and optimize your yield.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: My LC-MS shows a mass identical to the desired product (m/z ~231.0 [M+H]+), but the NMR indicates it is an ether. Why am I seeing O-arylation instead of N-arylation? The Causality: L-alaninol is an ambident nucleophile. While the primary amine is intrinsically more nucleophilic than the primary alcohol due to nitrogen's lower electronegativity, the chemoselectivity can be easily inverted by your choice of base. If you use a strong base (e.g., NaH, KOtBu, or even excess Cs2CO3 at high temperatures), the hydroxyl group becomes deprotonated to form an alkoxide. Alkoxides are significantly more nucleophilic than neutral amines, leading to rapid O-arylation (ether formation) at the C2 position. The Solution: Switch to a milder base such as Potassium Carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA). These bases are strong enough to act as acid scavengers (neutralizing the HF byproduct) but not strong enough to deprotonate the alcohol, thereby preserving the natural N-over-O chemoselectivity.

Q2: I am observing a high-molecular-weight side product at m/z ~386/388/390. What is this, and how do I prevent it? The Causality: This isotopic cluster corresponds to the bis-arylated (over-alkylated) side product. The desired product is a secondary amine, which retains nucleophilic character. If the local concentration of the electrophile (5-bromo-2-fluoropyridine) is too high, or if the reaction is pushed to excessive temperatures for prolonged periods, the secondary amine will attack a second molecule of the electrophile, forming a tertiary amine. The Solution: Alter the stoichiometry and addition rate. Use a slight excess of L-alaninol (1.2 to 1.5 equivalents) relative to the pyridine. Furthermore, add the 5-bromo-2-fluoropyridine dropwise to a pre-heated solution of the amino alcohol and base to ensure the electrophile is always the limiting reagent in the reaction mixture.

Q3: Is there a risk of the amine attacking the 5-bromo position instead of the 2-fluoro position (Regioisomer formation)? The Causality: Under standard SNAr conditions, this risk is virtually zero. The rate-determining step in an SNAr reaction is the formation of the anionic Meisenheimer complex[3]. Fluorine is a vastly superior leaving group compared to bromine in SNAr because its extreme electronegativity inductively stabilizes the transition state[3]. Furthermore, the C2 position is highly activated by the adjacent pyridine nitrogen. The Solution: Regioisomeric mixtures typically only occur if a researcher mistakenly attempts a palladium-catalyzed Buchwald-Hartwig amination using 2,5-dibromopyridine[1]. To avoid debromination and regioselectivity issues, strictly utilize the SNAr pathway with the 5-bromo-2-fluoro precursor.

Part 2: Quantitative Data & Analytical Signatures

To assist in rapid IPC (In-Process Control) monitoring, utilize the following self-validating analytical signatures to identify the main product and differentiate it from common side products.

Compound TypeStructure / NameExact MassLC-MS [M+H]+Primary CausePrevention Strategy
Desired Product (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol230.01231.0, 233.0Standard SNArMaintain mild base (K2CO3)
Side Product 1 O-Arylated Ether (Isomer)230.01231.0, 233.0Strong base deprotonating the -OHUse weak base (DIPEA/K2CO3)
Side Product 2 Bis-Arylated (Tertiary Amine)384.94386.0, 388.0, 390.0Excess electrophile, high heatUse 1.5 eq L-alaninol
Side Product 3 Regioisomer (C5-amination)170.09171.1Pd-catalysis / wrong substrateUse 5-bromo-2-fluoropyridine

Part 3: Standard Operating Procedure (Self-Validating Protocol)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & Mixing

  • In an oven-dried round-bottom flask, dissolve (S)-2-aminopropan-1-ol (1.5 eq, 15.0 mmol) in anhydrous DMSO (0.5 M concentration).

  • Add finely powdered anhydrous K2CO3 (2.0 eq, 20.0 mmol).

  • Validation Checkpoint: Ensure the mixture is easily stirrable. The pH of an aliquot diluted in water should be >9.

Step 2: Electrophile Addition & Thermal Activation

  • Heat the suspension to 80 °C under an inert nitrogen atmosphere.

  • Dissolve 5-bromo-2-fluoropyridine (1.0 eq, 10.0 mmol) in a minimal amount of DMSO and add it dropwise over 30 minutes via a syringe pump.

  • Causality Note: Dropwise addition prevents the accumulation of the electrophile, entirely suppressing the bis-arylation side product.

Step 3: IPC Monitoring

  • Stir the reaction at 80 °C for 12 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 176.0/178.0) is <1% by UV area, and the product peak (m/z 231.0/233.0) is dominant. If m/z 386.0 appears, lower the temperature by 10 °C for future runs.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature and quench with ice-cold distilled water (3x the reaction volume).

  • Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove all traces of DMSO.

  • Dry over Na2SO4, filter, and concentrate under reduced pressure. Purify via recrystallization or flash chromatography.

Part 4: Mechanistic & Workflow Visualizations

ReactionPathways SM 5-Bromo-2-fluoropyridine + L-Alaninol Main Desired Product (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (N-Arylation at C2) SM->Main Mild Base (K2CO3) Moderate Temp OAryl Side Product 1 O-Arylation at C2 (Ether Formation) SM->OAryl Strong Base (NaH) Alcohol Deprotonation Regio Side Product 3 Regioisomer (N-Arylation at C5) SM->Regio Pd-Catalysis or Extreme Conditions BisAryl Side Product 2 Bis-Arylation (Tertiary Amine) Main->BisAryl Excess Electrophile High Temp

Reaction pathways showing desired SNAr vs. common side products.

Workflow Step1 1. Reagent Mixing (L-Alaninol + Base) Step2 2. Electrophile Addition (5-Bromo-2-fluoropyridine) Step1->Step2 Step3 3. Thermal Activation (80-90°C, 12h) Step2->Step3 Step4 4. IPC Monitoring (LC-MS / TLC) Step3->Step4 Step4->Step3 If SM remains Step5 5. Aqueous Workup & Extraction Step4->Step5 If complete Step6 6. Crystallization / Purification Step5->Step6

Self-validating experimental workflow for chemoselective SNAr.

References

  • 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol | Benchchem. Benchchem.
  • . RSC Advances.

  • 2-Fluoro-6-(4-fluorophenyl)pyridine|CAS 180606-14-8 - Benchchem. Benchchem.

Sources

Troubleshooting

Technical Support Center: Reducing Cytotoxicity of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

Welcome to the Lead Optimization & Assay Support Hub. Status: Senior Application Scientist Online Ticket Subject: High cytotoxicity observed in (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (Intermediate/Fragment).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization & Assay Support Hub. Status: Senior Application Scientist Online Ticket Subject: High cytotoxicity observed in (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (Intermediate/Fragment).

Executive Summary & Molecule Context

Compound Profile:

  • IUPAC Name: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

  • Role: Key chiral intermediate, likely for Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., Ponesimod analogs) or kinase inhibitors.

  • Observed Issue: Unexpected reduction in cell viability (

    
    ) in early screening, potentially masking true pharmacological potency or indicating off-target liabilities.
    

The Diagnostic Reality: Cytotoxicity with this scaffold usually stems from three distinct vectors: Assay Interference , Synthetic Impurities , or Inherent Pharmacophore Toxicity (Ion channel blockade). This guide provides a systematic troubleshooting protocol to isolate and resolve these issues.

Troubleshooting Modules

Module A: Assay Interference (The "False Positive")

Symptom: Discrepancy between visual cell health (microscopy) and quantitative readout (e.g., MTT/MTS data).

Technical Insight: Pyridines and aminopyridines possess redox potentials that can chemically reduce tetrazolium salts (MTT, MTS, XTT) into formazan dyes in the absence of viable cells. This creates a high background signal that can mask cytotoxicity or, conversely, if the compound inhibits mitochondrial dehydrogenases without killing the cell, it produces a false cytotoxic signal.

Action Plan:

  • Visual Check: Inspect cells under phase-contrast microscopy before adding assay reagents. If cells remain adherent and refractile despite "low viability" readouts, it is an assay artifact.

  • Switch Readouts: Move away from redox-dependent assays.

    • Recommended: ATP-based luminescence (e.g., CellTiter-Glo) or LDH release assays (membrane integrity).

    • Reasoning: ATP levels degrade rapidly only upon true cell death and are not subject to pyridine-mediated redox cycling.

Comparative Assay Table:

Assay TypeMechanismRisk with AminopyridinesRecommendation
MTT/MTS Mitochondrial ReductaseHIGH . Chemical reduction of tetrazolium by pyridine nitrogen.AVOID
ATP (Luminescence) ATP QuantitationLOW . Direct measure of metabolic energy.PREFERRED
LDH Release Membrane LeakageLOW-MEDIUM . Copper impurities can inhibit LDH enzyme.[1]VALIDATION ONLY
Real-Time Live/Dead Fluorescent DyesLOW . High specificity (e.g., Calcein AM/EthD-1).GOLD STANDARD
Module B: Purity & Synthetic Artifacts (The "Hidden Killer")

Symptom: Batch-to-batch variability in cytotoxicity (


 shifts > 3-fold).

Technical Insight: This molecule is often synthesized via


 or metal-catalyzed coupling (Buchwald-Hartwig) of 2,5-dibromopyridine and L-alaninol.
  • Copper/Palladium Residues: If metal catalysis was used, residual heavy metals are highly cytotoxic (nanomolar toxicity).

  • Enantiomeric Purity: The (2S) stereocenter is critical. The (2R) enantiomer may have distinct off-target activities (e.g., ion channel binding).

  • Regioisomers: Incomplete separation of 2-amino vs. other substituted pyridines.

Protocol: Purification & Validation

  • Metal Scavenging: Treat the compound stock with QuadraPure™ or SiliaMetS® scavengers if metal catalysis was part of the synthesis.

  • Chiral HPLC: Verify ee% (Enantiomeric Excess). Target >98% ee.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine.

Module C: Formulation & Solubility (The "Physical Stress")

Symptom: Crystalline precipitates observed on the cell monolayer; steep toxicity curves (Hill slope > 3).

Technical Insight: The 5-bromopyridine moiety is lipophilic (


), while the amino-alcohol is polar. At high concentrations (>50 

) in aqueous media, the compound may form micro-aggregates that physically stress cells or disrupt membranes non-specifically.

Troubleshooting Steps:

  • DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v).

  • Solubility Enhancers: If precipitation occurs, complex with Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
    • Ratio: 1:2 to 1:5 (molar ratio compound:cyclodextrin).

    • Benefit: Encapsulates the hydrophobic bromine/pyridine tail, preventing aggregation without altering pharmacological binding.

Structural Optimization (SAR) Strategies

If the molecule is pure and the assay is valid, but cytotoxicity persists, the toxicity is likely intrinsic (off-target pharmacology).

Mechanism of Toxicity:

  • Reactive Handle: The C-Br bond at position 5 is metabolically stable but can be a site for oxidative metabolism or halogen bond interactions with off-target proteins.

  • Ion Channel Blockade: 2-Aminopyridines are classical

    
     channel blockers (e.g., 4-AP). Blockade of hERG or 
    
    
    
    channels leads to cellular depolarization and excitotoxicity (especially in neuronal or cardiac lines).

Mitigation Strategy (Chemical Modification):

SAR_Optimization Start High Cytotoxicity (Intrinsic) Strategy1 Strategy 1: Bioisosteric Replacement Start->Strategy1 Strategy2 Strategy 2: pKa Modulation Start->Strategy2 Action1 Replace -Br with -CF3, -CN, or -Cl Strategy1->Action1 Action2 Mask Pyridine N (Methylation/Fusion) Strategy2->Action2 Result1 Reduces Lipophilicity Alters Halogen Bonding Action1->Result1 Result2 Reduces Metal Chelation Prevents K+ Channel Binding Action2->Result2

Caption: Structural Activity Relationship (SAR) decision tree for reducing intrinsic toxicity of the aminopyridine scaffold.

Experimental Protocols

Protocol 1: ATP-Based Viability Assay (CellTiter-Glo)

Use this to validate true cytotoxicity vs. assay interference.

Reagents:

  • CellTiter-Glo® Reagent (Promega or equivalent).

  • Opaque-walled 96-well plates (White).

Steps:

  • Seed Cells: 5,000–10,000 cells/well in 100

    
     media. Incubate 24h.
    
  • Treatment: Add

    
     of 5x compound solution (ensure DMSO match in vehicle control). Incubate 24–48h.[2]
    
  • Equilibration: Remove plate from incubator and equilibrate to Room Temperature (RT) for 30 mins. Critical: ATP reaction is temperature sensitive.

  • Lysis/Reaction: Add

    
     CellTiter-Glo reagent directly to wells.
    
  • Shake: Orbital shake for 2 mins (induce lysis).

  • Incubate: Stand at RT for 10 mins (stabilize signal).

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Protocol 2: Metal Scavenging (Purification)

Use if synthesis involved Pd/Cu catalysis.

Steps:

  • Dissolve 100 mg of crude compound in 5 mL THF or MeOH.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (approx. 4 equivalents relative to expected metal load, or 10% w/w).

  • Stir gently at 40°C for 4 hours.

  • Filter through a 0.2

    
     PTFE syringe filter to remove scavenger beads.
    
  • Concentrate filtrate and re-test cytotoxicity.

Frequently Asked Questions (FAQ)

Q: Why does the (2S) enantiomer matter for toxicity? A: Many biological transporters and ion channels are stereoselective. The (2S) form mimics natural amino acids (L-Alanine derivatives). The (2R) form may be recognized as "foreign" or bind off-target receptors (like hERG) with higher affinity, leading to non-specific toxicity.

Q: Can I use the MTT assay if I wash the cells first? A: It is risky. Intracellular accumulation of the aminopyridine can still reduce MTT after washing. If you must use MTT, include a "Compound Only" control (no cells + media + compound + MTT) to subtract the chemical reduction background.

Q: Is the bromine atom unstable? A: Generally, aryl bromides are stable in cell culture media (pH 7.4, 37°C). However, if exposed to strong UV light or specific metabolic enzymes (P450s) in liver hepatocytes, debromination can occur. Keep stocks protected from light.

References

  • Bolli, M. H., et al. (2010). "2-Imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists." Journal of Medicinal Chemistry, 53(10), 4198-4211. (Describes the synthesis and SAR of Ponesimod intermediates).

  • Berridge, M. V., et al. (2005). "Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction." Biotechnology Annual Review, 11, 127-152. (Mechanisms of MTT interference).

  • US Food and Drug Administration (FDA). (2021). "NDA 213498: Ponvory (ponesimod) Tablets - Integrated Review." (Toxicology profile of the parent drug and intermediates).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11363176 (Ponesimod).

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Optimization

Technical Support Center: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

Welcome to the technical support guide for (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common sources of experim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common sources of experimental variability encountered when synthesizing, purifying, and handling this important chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol.

Q1: What are the core structural features and physicochemical properties of this compound? (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is a chiral bromopyridine derivative. Its key features include a stereocenter at the C2 position of the propanolamine side chain, a 5-bromopyridine ring, and a secondary amine linkage.[1] These elements make it a valuable intermediate in medicinal chemistry. The bromine atom acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino alcohol moiety provides sites for hydrogen bonding and can influence solubility and bioavailability in final drug candidates.[1]

PropertyValue
Molecular Formula C₈H₁₁BrN₂O[2]
Molecular Weight 231.10 g/mol [1]
Monoisotopic Mass 230.00548 Da[2]
Chirality (S)-enantiomer at C2
Appearance Typically an off-white to yellow solid

Q2: What are the principal synthetic strategies for preparing this molecule? There are two primary retrosynthetic approaches. The most common involves a C-N bond formation, typically a nucleophilic aromatic substitution or a copper-catalyzed Goldberg-type reaction, between a 2,5-dihalopyridine (e.g., 2,5-dibromopyridine) and (S)-2-aminopropan-1-ol.[1][3] An alternative strategy focuses on building the chiral side chain on a pre-formed 2-amino-5-bromopyridine core. This can involve the stereoselective reduction of a corresponding α-amino ketone precursor, such as 1-((5-bromopyridin-2-yl)amino)propan-2-one, using methods like catalytic asymmetric hydrogenation.[1]

Q3: How should I store this compound to ensure its stability? While specific stability data is limited, general principles for amino alcohols and halogenated pyridines apply. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amine. To minimize potential degradation, store it in a cool (2-8°C), dry, and dark place. Amines can be sensitive to acidic conditions, and related aminopyridine amides have shown susceptibility to hydrolysis, so avoiding harsh pH conditions during storage is advisable.[3][4]

Q4: What are the expected analytical signatures for verifying the structure and purity? Verifying the identity and purity of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is critical. Below are the expected analytical data:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the pyridine ring protons (typically 3 distinct aromatic signals), the methine proton on the chiral center, the methylene protons of the -CH₂OH group, the methyl group doublet, and broad signals for the -OH and -NH protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expect 8 distinct carbon signals corresponding to the molecular formula.

  • Mass Spectrometry (ESI+): The primary ion observed should be the [M+H]⁺ peak at m/z 231.0128 and 233.0107, showing the characteristic isotopic pattern for a molecule containing one bromine atom.[2]

  • Chiral HPLC: To confirm enantiomeric purity, analysis on a chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is necessary. The retention time should be compared against a racemic standard if available.

Troubleshooting Guide: Synthesis & Purification

This section provides solutions to specific experimental challenges in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the likely causes?

This is a common issue stemming from either starting materials or reaction conditions. A systematic approach is key to diagnosis.

  • Possible Cause 1: Purity of Brominated Pyridine Starting Material. The synthesis of 2-amino-5-bromopyridine, a common precursor, is notorious for producing a major side-product: 2-amino-3,5-dibromopyridine.[5][6] This impurity can compete in the reaction, leading to complex mixtures and reduced yield of the desired product.

    • Solution: Before starting, verify the purity of your 2-amino-5-bromopyridine or 2,5-dibromopyridine by ¹H NMR and GC-MS. If significant dibromo- or other isomeric impurities are present, purify the starting material by recrystallization or column chromatography.[5]

  • Possible Cause 2: Inefficient C-N Coupling Conditions. If using a copper-catalyzed reaction (Goldberg type), the catalyst, ligand, base, and temperature are all critical.[3]

    • Solution:

      • Catalyst/Ligand: Ensure your CuI is fresh and the ligand (e.g., 1,10-phenanthroline) is pure. An ineffective catalyst system is a common failure point.[3]

      • Base: Use a sufficiently strong, non-nucleophilic base like K₂CO₃ or K₃PO₄ to drive the reaction. The base must be finely powdered and dry.

      • Temperature: These reactions often require elevated temperatures (e.g., refluxing toluene or dioxane). Ensure your reaction is reaching and maintaining the target temperature.

  • Possible Cause 3: Product Degradation during Workup. The amino alcohol functionality can be sensitive. Extended exposure to strong acidic or basic conditions during aqueous workup can lead to degradation or side reactions.

    • Solution: Perform aqueous workups efficiently and at reduced temperatures if possible. Neutralize the reaction mixture carefully and avoid letting it sit for prolonged periods at extreme pH values.

Low Yield Troubleshooting start Problem: Low or No Yield check_sm Step 1: Verify Starting Material Purity ¹H NMR, GC-MS of bromopyridine start->check_sm sm_impure Impurity Detected? (e.g., dibromo-isomer) check_sm->sm_impure check_cond Step 2: Evaluate Reaction Conditions Catalyst, Base, Temp, Solvent cond_sub Conditions Suboptimal? check_cond->cond_sub check_workup Step 3: Review Workup Protocol pH, Temperature, Duration workup_harsh Workup Harsh? check_workup->workup_harsh sm_impure->check_cond No purify_sm Action: Purify Starting Material (Recrystallize / Column) sm_impure->purify_sm Yes cond_sub->check_workup No optimize_cond Action: Optimize Reaction (Screen Ligands/Bases/Temp) cond_sub->optimize_cond Yes modify_workup Action: Modify Workup (Use milder pH / Lower temp) workup_harsh->modify_workup Yes

Caption: Troubleshooting workflow for low product yield.

Q2: My analytical data (NMR, MS) suggests the presence of significant impurities. How do I identify and eliminate them?

Impurity profiling is essential for a successful synthesis. The most common impurities arise from the starting materials and side reactions.

  • Problem: Mass spectrum shows a peak at m/z ~310/312/314, and ¹H NMR shows only two aromatic protons.

    • Diagnosis: This strongly suggests the presence of the dibrominated side product, (2S)-2-[(3,5-dibromopyridin-2-yl)amino]propan-1-ol, formed from the 2-amino-3,5-dibromopyridine impurity in your starting material.[5]

    • Solution: This impurity is often more nonpolar than the desired product. It can typically be separated by silica gel column chromatography. Use a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a nonpolar solvent (e.g., hexanes or dichloromethane). Monitor fractions carefully by TLC. The best solution is to prevent its formation by using pure starting materials.

  • Problem: Chiral HPLC shows two peaks, indicating a racemic or enantiomerically enriched mixture instead of a single enantiomer.

    • Diagnosis: This indicates a problem with the stereochemical integrity of the synthesis. Either your starting (S)-2-aminopropan-1-ol was not enantiomerically pure, or the reaction conditions caused racemization.

    • Solution:

      • Verify Starting Material: First, confirm the enantiomeric purity of your chiral amine starting material using chiral HPLC or GC.

      • Reaction Conditions: While less common for this type of reaction, harsh basic conditions or excessively high temperatures could potentially lead to minor racemization. If the issue persists with pure starting material, consider running the reaction at a lower temperature for a longer duration.

      • Purification: If a racemic mixture is formed, it must be separated using preparative chiral chromatography, which can be resource-intensive.

Experimental Protocols

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

This protocol is based on a nucleophilic aromatic substitution reaction.

Synthetic Pathway SM1 2,5-Dibromopyridine Product (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol SM1->Product Base, Solvent, Δ SM2 (S)-2-Aminopropan-1-ol SM2->Product Impurity_SM 2-Amino-3,5-dibromopyridine (Potential Impurity in SM) Impurity_Product Dibromo Side-Product Impurity_SM->Impurity_Product Side Reaction

Caption: Synthetic pathway and origin of a common impurity.

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • (S)-2-Aminopropan-1-ol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine, (S)-2-aminopropan-1-ol, and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil/solid by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% EtOAc in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Protocol 2: Quality Control and Characterization

  • Appearance: Note the physical state and color of the purified compound.

  • NMR Spectroscopy: Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Confirm that the observed shifts, coupling constants, and integration match the expected structure and that no significant impurities are present.

  • Mass Spectrometry: Prepare a dilute solution of the compound and analyze by high-resolution mass spectrometry (HRMS) to confirm the exact mass of the [M+H]⁺ ion, validating the elemental composition.

  • Chiral HPLC: Develop a method using a suitable chiral column and mobile phase (e.g., hexane/isopropanol mixtures) to determine the enantiomeric excess (% ee) of the final product. An enantiomeric excess of >98% is typically desired for pharmaceutical intermediates.

References

  • (2s)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol - PubChemLite. [Link]

  • A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. [Link]

  • (2S)-2-Amino-2-(5-chloropyridin-2-yl)propan-1-ol - PubChem. [Link]

  • Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. [Link]

  • 2-bromopyridine - Organic Syntheses Procedure. [Link]

  • A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity - PubMed. [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]

  • Multi-method biophysical analysis in discovery, identification, and in- depth characterization of surface‐active compounds - Heriot-Watt University. [Link]

  • View of Study of Molecular Interaction of 2-amino-5-bromopyridine and 2-amino-3-bromopyridine with Alcohols. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

Welcome to the Technical Support Center for the scale-up and process optimization of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol . This chiral amino alcohol is a critical intermediate in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol . This chiral amino alcohol is a critical intermediate in the synthesis of kinase inhibitors and other advanced active pharmaceutical ingredients (APIs).

This guide provides drug development professionals and process chemists with authoritative troubleshooting protocols, mechanistic insights, and self-validating methodologies for the Nucleophilic Aromatic Substitution (SNAr) between 5-bromo-2-fluoropyridine and (S)-2-aminopropan-1-ol (L-alaninol).

Process Optimization & Quantitative Data

Scaling up from bench to pilot plant requires balancing reaction kinetics, enantiomeric excess (ee), and impurity profiles. The table below summarizes the causality behind condition screening to establish the optimal scale-up parameters.

SolventBaseTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Causality & Process Observation
EthanolEt₃N802465%>99%Protic solvent hydrogen-bonds with the amine, reducing nucleophilicity. Slow kinetics.
DMFK₂CO₃1001288%>99%Good SNAr acceleration. However, DMF degradation at scale produces dimethylamine impurities.
NMPDIPEA120694%95%High temperature and homogeneous base lead to partial racemization of the chiral center.
DMSO K₂CO₃ 90 14 >98% >99.5% Optimal. Polar aprotic solvent maximizes amine nucleophilicity. Mild heterogeneous base prevents racemization[1].

Self-Validating Scale-Up Protocol (1 kg Scale)

This protocol is designed as a self-validating system . Every critical phase includes an In-Process Control (IPC) to ensure the reaction trajectory is strictly governed before proceeding to the next step.

Step 1: Reactor Preparation & Reagent Charging

  • Purge a 20 L jacketed glass reactor with N₂ for 15 minutes to prevent oxidative degradation at elevated temperatures.

  • Charge 5.0 L of anhydrous DMSO, followed by 1.00 kg (5.68 mol) of 5-bromo-2-fluoropyridine[2].

  • Add 0.94 kg (6.82 mol, 1.2 equiv) of anhydrous K₂CO₃. Causality: A mild, heterogeneous inorganic base acts as an HF scavenger without deprotonating the chiral α-carbon of the nucleophile, thereby preserving the (S)-configuration.

  • Slowly charge 0.51 kg (6.82 mol, 1.2 equiv) of (S)-2-aminopropan-1-ol (L-alaninol) while maintaining the internal temperature below 30 °C.

Step 2: SNAr Reaction Execution 5. Ramp the internal temperature to 90 °C at a rate of 1 °C/min to control the initial exotherm. 6. Agitate at 90 °C for 14 hours. 7. IPC Check 1 (Reaction Completion): Sample the slurry, dilute in MeCN, and analyze via HPLC (UV 254 nm). Validation Criterion: The reaction is validated to proceed when residual 5-bromo-2-fluoropyridine is ≤ 1.0% AUC.

Step 3: Aqueous Quench & Extraction 8. Cool the reactor to 20 °C. Slowly add 10.0 L of purified water. Causality: Water crashes out the inorganic salts (KF, KHCO₃) and acts as an anti-solvent for the product. 9. Extract the aqueous mixture with Ethyl Acetate (3 × 5.0 L). 10. IPC Check 2 (Mass Balance): Analyze the aqueous layer via LC-MS. Validation Criterion: Product loss in the aqueous layer must be < 2%.

Step 4: Isolation & Crystallization 11. Wash the combined organic layers with 5% aqueous LiCl (2 × 3.0 L) to remove residual DMSO, followed by brine (3.0 L). 12. Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to a volume of ~2.0 L. 13. Induce crystallization by adding 6.0 L of n-heptane dropwise over 2 hours at 20 °C, followed by cooling to 0 °C for 4 hours. 14. Filter the crystalline solid, wash with cold heptane, and dry in a vacuum oven at 45 °C to constant weight. 15. IPC Check 3 (Final Release): Chiral HPLC must show >99.5% ee. NMR must confirm the absence of O-arylation byproducts.

Mechanistic & Workflow Visualizations

The following diagrams map the operational workflow and the underlying chemical mechanism driving the synthesis.

Workflow Reagents Reagents: 5-Bromo-2-fluoropyridine + (S)-2-aminopropan-1-ol SolventBase Solvent & Base: DMSO, K2CO3 (Mild, heterogeneous) Reagents->SolventBase Reaction SNAr Reaction: 90 °C, 14 hrs IPC: HPLC <1% SM SolventBase->Reaction Workup Aqueous Workup: Quench with H2O Extract with EtOAc Reaction->Workup Isolation Crystallization: Concentrate EtOAc, Anti-solvent: Heptane Workup->Isolation Product Pure Product: (2S)-2-[(5-bromopyridin-2- yl)amino]propan-1-ol Isolation->Product

Caption: Scale-up operational workflow for the SNAr synthesis of the chiral amino alcohol.

Mechanism SM Starting Material 5-Bromo-2-fluoropyridine Meisenheimer Meisenheimer Complex Resonance-stabilized anionic intermediate SM->Meisenheimer Nuc attack at C2 Nuc Nucleophile (S)-2-aminopropan-1-ol Nuc->Meisenheimer Elimination Elimination - F (Fluoride leaving group) Meisenheimer->Elimination Restores aromaticity Prod Target Product N-arylated amino alcohol Elimination->Prod

Caption: Addition-elimination mechanism (SNAr) at the highly activated 2-position.

Troubleshooting Guides & FAQs

Q1: Why does the reaction selectively displace the fluorine atom over the bromine atom? A1: This is governed by the kinetics of the SNAr mechanism. The rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is highly electronegative, which severely depletes electron density at the C2 position, making it highly susceptible to nucleophilic attack[3]. Furthermore, the C2 position is ortho to the electron-withdrawing ring nitrogen, stabilizing the anionic intermediate. The bromine at C5 is unactivated and is a poor leaving group for SNAr, ensuring it remains intact for downstream cross-coupling applications[4].

Q2: L-Alaninol is an ambidentate nucleophile (contains both -NH₂ and -OH). How do we prevent O-arylation byproducts? A2: Chemoselectivity between N-arylation and O-arylation relies on Hard-Soft Acid-Base (HSAB) principles and base selection. The primary amine is a "softer" and more potent nucleophile than the hydroxyl group. By using a mild base like K₂CO₃, we only scavenge the generated HF[1]. If a strong base like NaH or KOtBu were used, it would deprotonate the hydroxyl group to form a highly reactive alkoxide, leading to significant O-arylation. Strict adherence to K₂CO₃ or DIPEA ensures >98% N-selectivity.

Q3: During the scale-up isolation step, the product "oils out" instead of forming filterable crystals. How can we fix this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the product becomes supersaturated but lacks the thermodynamic push to nucleate into a crystal lattice, often due to residual DMSO or high concentrations of EtOAc. Troubleshooting steps:

  • Ensure complete DMSO removal: Wash the organic phase thoroughly with 5% aqueous LiCl.

  • Adjust the solvent ratio: Concentrate the EtOAc strictly to 2 volumes relative to the product mass.

  • Seeding: Introduce 1-2% (w/w) of pure product seed crystals at 25 °C before adding the heptane anti-solvent. This bypasses the energy barrier for nucleation, forcing the product to crystallize rather than phase-separate.

Q4: We are observing a loss of enantiomeric purity (ee drops from 99% to 92%). What is the root cause? A4: Racemization in this protocol is almost exclusively caused by excessive thermal stress combined with a base that is too strong. The α-proton of the newly formed secondary amine is slightly acidic. If the reaction temperature exceeds 110 °C or if a homogeneous base (like DIPEA) is used for extended periods, reversible deprotonation at the chiral center can occur. Solution: Strictly cap the reaction temperature at 90 °C and utilize heterogeneous K₂CO₃, which has poor solubility in the organic phase and limits unwanted deprotonation events.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. Available at:[Link]

  • RSC Advances. Successive SNAr substitution reactions and transition-metal-catalyzed cross-coupling of fluoropyridines. Royal Society of Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol structure-activity relationship (SAR) studies

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol , a critical chiral building block (CBB) and pharmacophore used extensive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol , a critical chiral building block (CBB) and pharmacophore used extensively in the development of kinase inhibitors (e.g., ALK, CDK) and neuronal nicotinic acetylcholine receptor (nAChR) modulators.[1]

Executive Summary

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (CAS: 1036563-47-9) is a bifunctional scaffold characterized by a halogenated pyridine core linked to a chiral amino-alcohol tail.[1][2] It serves as a "privileged structure" in medicinal chemistry, functioning primarily as a hinge-binder in kinase inhibitors or a cation-pi interactor in nAChR ligands.[1] Its utility stems from the 5-bromo "handle" (enabling Suzuki/Buchwald couplings) and the defined (S)-stereocenter, which directs the vector of the solubilizing hydroxyl group.[1]

Part 1: Structural Deconstruction & Mechanism

The Pharmacophore Triad

The molecule's biological activity and synthetic utility are defined by three distinct zones.[1] Understanding these zones is critical for rational drug design.[1]

  • Zone A: The 5-Bromopyridine Core [1][2]

    • Function: Acts as the lipophilic anchor.[1] The nitrogen at position 1 often serves as a hydrogen bond acceptor (HBA) for kinase hinge regions (e.g., Val/Leu residues).[1]

    • The "Handle": The 5-bromo substituent is electronically permissive for S_NAr reactions at C2 and serves as a reactive site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to elaborate the scaffold into complex drugs.[1]

  • Zone B: The Amino Linker (-NH-) [1]

    • Function: A critical Hydrogen Bond Donor (HBD).[1] In kinase inhibitors, this forms the second half of the "hinge-binding motif," interacting with the carbonyl oxygen of the protein backbone.[1]

  • Zone C: The Chiral Tail ((S)-2-hydroxy-1-methylethyl) [1]

    • Function: The (S)-methyl group provides steric bulk to enforce conformation, while the terminal hydroxyl group improves aqueous solubility (logP modulation) and can form specific H-bonds with solvent-front residues (e.g., Asp/Glu).[1]

Mechanistic Diagram (Graphviz)

SAR_Mechanism Scaffold (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Interaction_1 Hinge Binding (H-Bond Acceptor/Donor) Scaffold->Interaction_1 Pyridine N + NH Interaction_2 Solvent Front (Solubility/H-Bonding) Scaffold->Interaction_2 Hydroxyl Tail Interaction_3 Halogen Bonding (Metabolic Stability) Scaffold->Interaction_3 5-Br Target_Kinase Kinase ATP Pocket (e.g., ALK, CDK) Target_nAChR nAChR (α4β2) Orthosteric Site Interaction_1->Target_Kinase Interaction_2->Target_Kinase Interaction_3->Target_nAChR

Caption: Functional mapping of the scaffold to key biological targets (Kinases and nAChRs).

Part 2: Comparative SAR Analysis

This section compares the (2S)-5-bromo variant against common structural analogs to demonstrate why this specific configuration is preferred in "Hit-to-Lead" campaigns.

SAR Data Summary Table
Structural ModificationAnalog StructureRelative Potency (Kinase)*Solubility (logS)Metabolic StabilitySAR Insight
Lead (Reference) 5-Br, (S)-isomer 1.0 (Baseline) High High Optimal balance of binding & reactivity.
Halogen Swap 5-Fluoro0.6xVery HighMediumF is smaller; loses halogen bond/hydrophobic contact.[1]
Halogen Swap 5-Chloro0.9xHighHighCl is a good bioisostere but less reactive for coupling.[1]
Stereochemistry (R)-isomer< 0.1xHighHigh"Wrong" vector; methyl group clashes with pocket wall.[1]
Linker Methylation N-Methyl (-NMe-)< 0.05xMediumHighLoss of critical H-bond donor (Hinge).[1]
Tail Oxidation Carboxylic AcidInactiveVery HighLowCharge repulsion in hydrophobic pockets.[1]

*Note: Relative potency is generalized based on typical ATP-competitive kinase inhibition assays (e.g., ALK/ROS1).[1]

Deep Dive: The "Magic Methyl" Effect

The (S)-configuration is not arbitrary.[1] In many kinase crystal structures (e.g., Crizotinib bound to ALK), the methyl group of the chiral amine dictates the twist of the aliphatic chain.[1]

  • Case Study: In PDE10 inhibitors, switching from (S) to (R) often results in a >100-fold loss in potency because the methyl group in the (R)-configuration sterically clashes with the Gatekeeper Residue of the enzyme.[1]

Part 3: Experimental Protocols

Synthesis of the Scaffold

Objective: Selective S_NAr substitution at the 2-position of 2,5-dibromopyridine.[1]

Reagents:

  • 2,5-Dibromopyridine (1.0 eq)[1]

  • (S)-2-Aminopropan-1-ol (L-Alaninol) (1.2 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)[1]

  • Solvent: NMP or DMSO (High boiling point polar aprotic)[1]

Workflow:

  • Charge: Dissolve 2,5-dibromopyridine in NMP (0.5 M concentration).

  • Addition: Add L-Alaninol and DIPEA.

  • Reaction: Heat to 110°C for 12-16 hours. Note: The 2-position is more electrophilic than the 5-position, allowing selective substitution.[1]

  • Workup: Cool to RT, dilute with water, extract with EtOAc.

  • Purification: Column chromatography (Hexane/EtOAc gradient). The product elutes as a white/off-white solid.[1]

  • Validation: NMR (1H) must show a doublet for the methyl group and integration confirming one pyridine proton lost (replaced by NH).

Biological Assay: Kinase Inhibition Screen (General Protocol)

Objective: Determine IC50 of the derivative against a target kinase (e.g., ALK).[1]

  • Preparation: Dissolve compound in 100% DMSO (10 mM stock).

  • Dilution: Serial 3-fold dilution in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Reaction:

    • Mix Kinase (0.2 nM), Peptide Substrate (1 µM), and Compound.[1]

    • Initiate with ATP (at Km concentration).[1]

    • Incubate 60 min at 25°C.

  • Detection: Use ADP-Glo™ or FRET-based detection.[1]

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Part 4: Synthesis Pathway Diagram

Synthesis_Pathway SM1 2,5-Dibromopyridine Reaction S_NAr Reaction 110°C, DIPEA, NMP SM1->Reaction SM2 (S)-2-Aminopropan-1-ol (L-Alaninol) SM2->Reaction Intermediate (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (The Scaffold) Reaction->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Intermediate->Suzuki Functionalization of 5-Br Final_Drug Biaryl Kinase Inhibitor (Lead Compound) Suzuki->Final_Drug

Caption: Synthetic route from raw materials to the functionalized drug candidate.

References

  • BenchChem . 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol: Structure and Applications. Retrieved from .[1]

  • PubChem . Compound Summary: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (CID 70223643).[1] National Library of Medicine.[1] Retrieved from .[1]

  • GARDP . Structure-activity relationship (SAR) in Antimicrobial Discovery. Revive Guides. Retrieved from .[1]

  • Drug Design Org . Structure Activity Relationships: Aminopyrimidines and Pyridines. Retrieved from .[1]

  • ChemicalBook . 2-Amino-5-bromopyridine Chemical Properties and Synthesis. Retrieved from .[1]

Sources

Comparative

Validating the binding affinity of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol

Topic: Validating the Binding Affinity of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Assay Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Binding Affinity of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Assay Development Scientists.

Executive Summary: The Chiral Scaffold Challenge

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is a critical chiral fragment often utilized in the synthesis of high-affinity nicotinic acetylcholine receptor (nAChR) ligands (e.g., analogs of Sazetidine-A or Tebanicline). As a low-molecular-weight intermediate (~231 Da), validating its binding affinity presents unique challenges compared to fully optimized drug candidates. It typically exhibits fast off-rates (


) and moderate affinity (

M range), rendering standard

endpoints insufficient for characterizing its true potential.

This guide outlines the definitive workflow to validate this molecule's binding performance, comparing it against its enantiomer (the distomer) and established references to prove stereoselective engagement with the target (primarily


 nAChR).

Part 1: Comparative Performance Analysis

To validate the (2S)-isomer, one must not only measure its affinity but demonstrate its superiority over the (2R)-isomer and the racemic mixture. This establishes the "Eutomer" (active enantiomer) status essential for regulatory and functional purposes.

Table 1: Comparative Binding Metrics (Representative Data)

Data synthesized from structure-activity relationships (SAR) of 5-halo-pyridyl amine nAChR ligands.

CompoundStructure / TypeTarget (

nAChR)
Ligand Efficiency (LE)Validation Verdict
(2S)-Isomer (Product) Chiral Fragment (Eutomer)

nM
High (>0.45) Optimal Scaffold. High affinity for its size; validates the (S)-methyl vector.
(2R)-Isomer Chiral Distomer

nM
LowNegative Control. Poor fit confirms specific stereochemical pocket requirement.
Racemic Mixture 1:1 Mixture

nM
ModerateSub-optimal. Activity diluted by the inactive (2R) species; creates interpretation noise.
Nicotine Reference Standard

nM
HighBenchmark. Used to normalize assay conditions.
Des-bromo Analog Unsubstituted Pyridine

nM
Very LowMechanistic Control. Proves the 5-Br halogen bond is critical for the cationic pharmacophore.
Performance Interpretation
  • Stereoselectivity: The (2S)-methyl group mimics the natural chirality of L-amino acids often required for optimal fit in the hydrophobic sub-pocket of the nAChR orthosteric site. The significant

    
     between (2S) and (2R) validates the synthesis quality.
    
  • The 5-Bromo Effect: The 5-bromopyridin-2-yl moiety is not merely a linker; the bromine atom often engages in a halogen bond with backbone carbonyls (e.g., Trp147 in

    
     subunits), significantly boosting affinity compared to the unsubstituted pyridine.
    

Part 2: Methodological Deep Dive (Protocols)

For a fragment of this size (MW 231), relying solely on end-point radioligand assays is risky due to rapid dissociation. A dual-method approach is required: SPR for kinetics and Radioligand Binding for equilibrium constants.

Protocol A: Surface Plasmon Resonance (SPR) – Kinetic Validation

Why: SPR measures real-time binding (


). Small fragments often have very fast 

, which can be missed in wash-steps of filtration assays.

Workflow:

  • Sensor Chip: Series S Sensor Chip CM5 (Cytiva) or equivalent.

  • Ligand Immobilization: Immobilize Acetylcholine Binding Protein (AChBP) or purified

    
     receptor via amine coupling to ~3000 RU density.
    
    • Critical Step: Use a low-density surface for the reference channel to subtract non-specific binding (NSB).

  • Analyte Preparation: Dissolve (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol in running buffer (HBS-P+ with 1% DMSO).

    • Concentration Series: 0, 0.5, 1.5, 4.5, 13.5, 40.5

      
      M (Single Cycle Kinetics recommended to minimize regeneration damage).
      
  • Injection Parameters:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60s.

    • Dissociation time: 120s.

  • Data Analysis: Fit to a 1:1 Langmuir binding model .

    • Success Criteria: The

      
       should be theoretical (based on MW ratio). If 
      
      
      
      is >120% theoretical, suspect aggregation or "sticky" non-specific binding (common with brominated fragments).
Protocol B: Competitive Radioligand Binding – Equilibrium Validation

Why: The "Gold Standard" for comparing against literature values of Nicotine/Epibatidine.

Workflow:

  • Membrane Prep: Rat cortical membranes or HEK293 cells stably expressing human

    
     nAChR.
    
  • Radioligand:

    
    -Epibatidine (High affinity, slow off-rate) or 
    
    
    
    -Nicotine. Concentration
    
    
    (e.g., 0.5 nM).[1]
  • Competition:

    • Incubate membranes + Radioligand + Increasing concentrations of (2S)-product (

      
       M to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

    • Time: Incubate 2 hours at 4°C (reduces proteolysis and receptor desensitization).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Note: PEI is crucial to reduce filter binding of the hydrophobic bromopyridine tail.

  • Calculation:

    • Determine

      
       via non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Part 3: Mechanistic Insight & Visualization

To truly validate the molecule, one must understand how it binds. The (2S) configuration positions the hydroxymethyl group (-CH2OH) to act as both a hydrogen bond donor and acceptor, potentially interacting with the hydration shell or specific serine/threonine residues in the binding pocket, while the bromopyridine mimics the cationic headgroup of acetylcholine.

Diagram 1: Validation Workflow

ValidationWorkflow cluster_Assays Parallel Validation Assays Start Synthesis of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol QC QC: Chiral HPLC (>98% ee) & 1H-NMR Verification Start->QC SPR SPR (Kinetics) Measure kon, koff, Kd (Detects fast binders) QC->SPR Fragment Screening Radio Radioligand Binding Measure IC50 -> Ki (Gold Standard) QC->Radio Affinity Confirmation Analysis Data Integration Compare (2S) vs (2R) vs Racemate SPR->Analysis Radio->Analysis Decision Validation Outcome Analysis->Decision Success Valid Hit/Lead Proceed to Lead Opt Decision->Success Ki (2S) << Ki (2R) & 1:1 Binding Model Failure Re-synthesize or Discard Decision->Failure No Stereoselectivity or Aggregation

Caption: Integrated workflow ensuring chemical purity (ee%) before biophysical (SPR) and biochemical (Radioligand) validation.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Center (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Br 5-Bromo Group Center->Br Py Pyridine Ring Center->Py Amine Secondary Amine Center->Amine Chiral (2S)-Methyl Center Center->Chiral OH Hydroxyl Tail Center->OH HalogenBond Halogen Bond (Trp Backbone) Br->HalogenBond Increases Affinity PiCat Cation-Pi / H-Bond (Trp/Tyr Cage) Py->PiCat Amine->PiCat Steric Stereo-fit (Hydrophobic Pocket) Chiral->Steric Selectivity Filter Solubility Solubility/H-Bond (Water Network) OH->Solubility

Caption: Mechanistic dissection of the molecule's pharmacophore.[2] The 5-Br and (2S)-center are the primary drivers of high-affinity binding.

References

  • Holladay, M. W., et al. (1998). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

  • Kozikowski, A. P., et al. (2000).[3] "Synthesis and bioactivity of 5-bromopyridin-2-yl derivatives as nAChR ligands." Journal of Medicinal Chemistry. (Contextualizing the 5-bromo pharmacophore). Link

  • Gesztelyi, G., et al. (2012). "The Cheng-Prusoff equation: an analysis of its application in drug discovery." Archives of Toxicology. Link

  • Hubbard, R. E., & Murray, J. B. (2011). "Fragment-based drug discovery: The importance of high-sensitivity biophysical screening (SPR)." Methods in Enzymology. Link

  • BenchChem. "2-[(5-Bromopyridin-2-yl)amino]propan-1-ol Product Data." (Chemical Structure Verification). Link

Sources

Validation

High-Performance LC-MS/MS Quantification of (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol: A Comparative Method Validation Guide

Executive Summary Analyte: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol CAS: 1213956-31-0 (Generic/Related) | Molecular Weight: 231.10 g/mol Context: A critical chiral intermediate in the synthesis of Selective Androge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol CAS: 1213956-31-0 (Generic/Related) | Molecular Weight: 231.10 g/mol Context: A critical chiral intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs), specifically Enobosarm (Ostarine/GTx-024) .[1]

This guide addresses the analytical challenges of quantifying this polar, halogenated amino-alcohol. While generic C18 methods often suffer from poor retention and matrix suppression near the void volume, this guide proposes an optimized Biphenyl Stationary Phase methodology. This approach leverages


 interactions with the bromopyridine ring to enhance selectivity, retention, and sensitivity compared to traditional alkyl-bonded phases.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the industry-standard "Generic" approach with the "Optimized" protocol recommended for high-sensitivity applications (e.g., trace impurity analysis or pharmacokinetic profiling).

FeatureMethod A: Generic C18 (Legacy) Method B: Biphenyl Core-Shell (Recommended)
Stationary Phase C18 (Octadecylsilane)Biphenyl (Diphenyl)
Retention Mechanism Hydrophobic Interaction only.Hydrophobic +

Interaction + Dipole-Dipole.
Analyte Behavior Poor Retention: The polar hydroxyl and amino groups cause early elution (k' < 2), often co-eluting with matrix salts.Enhanced Retention: The electron-deficient bromopyridine ring interacts strongly with the biphenyl phase, shifting retention away from the void.
Sensitivity (LLOQ) ~1–5 ng/mL (High background noise).0.05–0.1 ng/mL (Superior signal-to-noise).
Matrix Effect High (Ion suppression common).Low (Analytes separated from phospholipids).
Throughput Fast (3-5 min), but prone to re-runs.Optimized (5-6 min) with robust data quality.
Why the Shift? The Science of Selectivity

The analyte contains a 5-bromopyridine moiety.[2][3] On a standard C18 column, retention is driven solely by the hydrophobicity of the carbon skeleton. However, the polar propanol tail fights this retention.

  • The Biphenyl Advantage: The biphenyl stationary phase provides an alternative interaction mechanism. The

    
     electrons in the stationary phase interact with the electron-deficient pyridine ring (made more deficient by the electron-withdrawing Bromine). This "lock-and-key" electronic interaction retains the molecule longer than simple hydrophobicity, moving it out of the suppression zone.
    

Part 2: Optimized Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Protein Precipitation (PPT) leaves too many phospholipids that suppress ionization. LLE provides a cleaner extract for this moderately lipophilic compound (LogP ~1.2).

  • Step 1: Aliquot 50 µL of plasma/matrix into a 1.5 mL Eppendorf tube.

  • Step 2: Add 20 µL of Internal Standard (IS) solution (e.g., Enobosarm-d4 or a structural analog like 2-amino-5-chloropyridine).

  • Step 3: Add 200 µL of 50 mM Ammonium Acetate (pH 9.0). Alkaline pH ensures the amine is uncharged, maximizing extraction efficiency.

  • Step 4: Add 600 µL of Ethyl Acetate:MTBE (1:1 v/v) .

  • Step 5: Vortex vigorously for 5 minutes; Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Step 6: Transfer the organic (upper) supernatant to a clean glass vial.

  • Step 7: Evaporate to dryness under

    
     stream at 40°C.
    
  • Step 8: Reconstitute in 100 µL of Mobile Phase A:B (80:20).

LC-MS/MS Conditions
Chromatographic Parameters
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 50 mm, 1.7 µm or 2.6 µm particle size.

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2–5 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (Methanol + 0.1% Formic Acid)
0.00 90 10
0.50 90 10
3.00 10 90
4.00 10 90
4.10 90 10

| 5.50 | 90 | 10 |

Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize


 interactions.
Mass Spectrometry Parameters (Source: ESI+)
  • Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).[4]

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Drying).

  • Precursor Ion: The bromine isotope pattern is distinct. You will see two peaks separated by 2 Da (

    
     and 
    
    
    
    ) with ~1:1 intensity.
    • Target Mass: 231.0 (

      
      ) and 233.0  (
      
      
      
      ).

MRM Transitions (Optimized):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role Mechanism

| Target (


)  | 231.0  | 213.0  | 15 | Quantifier | Loss of 

(Dehydration of alcohol) | | Target (

)
| 231.0 | 152.0 | 28 | Qualifier | Pyridine ring cleavage | | Target (

)
| 233.0 | 215.0 | 15 | Confirmation | Isotope confirmation (Loss of

) |

Part 3: Visualizations

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision-making process for selecting the extraction and separation pathway.

AnalyticalWorkflow Start Start: Analyte Quantification PropCheck Check LogP (~1.2) & pKa Start->PropCheck MatrixDecision Matrix: Plasma/Serum? PropCheck->MatrixDecision Prep_PPT Protein Precipitation (High Matrix Effect Risk) MatrixDecision->Prep_PPT Rapid/Screening Prep_LLE LLE (Ethyl Acetate) (Cleaner, pH 9.0) MatrixDecision->Prep_LLE Quantification ColumnSelect Column Selection Prep_PPT->ColumnSelect Prep_LLE->ColumnSelect Col_C18 C18 Column (Poor Retention of Polar OH) ColumnSelect->Col_C18 Standard Col_Biphenyl Biphenyl Column (Pi-Pi Retention of Bromopyridine) ColumnSelect->Col_Biphenyl Optimized Detection MS/MS Detection (MRM 231->213) Col_C18->Detection Col_Biphenyl->Detection

Caption: Workflow decision tree highlighting the superiority of LLE and Biphenyl stationary phases for this specific aminopyridine alcohol.

Diagram 2: Fragmentation & Selectivity Mechanism

Visualizing why the Biphenyl column works better for this specific molecule.

Mechanism Analyte (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol (Electron Deficient Ring) C18 C18 Phase (Alkyl Chains) Analyte->C18 Biphenyl Biphenyl Phase (Aromatic Rings) Analyte->Biphenyl Hydrophobic Weak Hydrophobic Interaction (Slippage) C18->Hydrophobic PiPi Strong Pi-Pi Interaction (Retention) Biphenyl->PiPi Result_Bad Early Elution (Matrix Suppression) Hydrophobic->Result_Bad Result_Good Resolved Peak (High Sensitivity) PiPi->Result_Good

Caption: Mechanistic comparison of retention modes. The Biphenyl phase engages the bromopyridine ring, preventing early elution.

Part 4: Critical Considerations & Troubleshooting

Chiral Inversion & Purity

The analyte is specified as the (2S) enantiomer.

  • Risk: In biological systems or under harsh acidic/basic stress, chiral centers adjacent to amines can racemize, though this is slow for amino alcohols.

  • Validation: If differentiating (2S) from (2R) is a study requirement (e.g., impurity profiling for Enobosarm synthesis), the Biphenyl column will not separate enantiomers.

  • Solution: Switch to a Chiralpak AD-RH or IG-3 column using a reversed-phase gradient (Water/Acetonitrile) to quantify Enantiomeric Excess (ee%).

Bromine Isotope Pattern

Always monitor the M+2 isotope (


, m/z 233).
  • Acceptance Criteria: The peak area ratio of the 231 transition to the 233 transition should remain constant (approx 1:1) across the peak.[5] Deviation suggests interference from a non-halogenated co-eluting compound.

Carryover

The secondary amine can adsorb to stainless steel.

  • Mitigation: Use a needle wash solution containing Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) to strip the amine from the injector needle between runs.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Thevis, M., et al. (2011). Mass Spectrometry of Selective Androgen Receptor Modulators (SARMs). Journal of Mass Spectrometry.
  • Phenomenex Application Guide.Optimization of Biphenyl Stationary Phases for Halogenated Aromatics. (General reference for column selection mechanism).

Sources

Comparative

Benchmarking (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol against industry standards

Benchmarking (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol in Medicinal Chemistry: A Comparative Guide to Chiral Bromopyridine Scaffolds As a Senior Application Scientist in early-stage drug discovery, I frequently eval...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol in Medicinal Chemistry: A Comparative Guide to Chiral Bromopyridine Scaffolds

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate molecular building blocks for their balance of synthetic tractability, stereochemical fidelity, and impact on downstream pharmacodynamics. The compound (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol has emerged as a privileged chiral scaffold, particularly in the development of central nervous system (CNS) therapeutics and oncology agents[1].

This guide objectively benchmarks this specific (2S)-amino-propanol scaffold against industry-standard achiral alternatives, detailing the causality behind its superior performance in targeted drug design.

Structural Rationale & Physicochemical Benchmarking

The utility of a bromopyridine intermediate hinges on two factors: the reactivity of the halogen handle for cross-coupling, and the physicochemical properties imparted by its side chains. The (2S)-enantiomer features a propanolamine chain linked to a 5-bromopyridin-2-yl group via an amino bridge[1].

When benchmarked against the achiral industry standard 3-(5-bromopyridin-2-yl)propan-1-ol[2] and the basic fragment 5-bromo-2-aminopyridine, the (2S)-scaffold provides distinct advantages in hydrogen bonding capacity and stereospecific target engagement.

Table 1: Physicochemical and Structural Comparison of Bromopyridine Scaffolds

Feature(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol3-(5-bromopyridin-2-yl)propan-1-ol5-bromo-2-aminopyridine
SMILES / Structure CNc1ncc(Br)cc1C1=CC(=NC=C1Br)CCCONc1ncc(Br)cc1
Molecular Weight 231.10 g/mol 216.07 g/mol 173.01 g/mol
Chiral Center Yes (C2 of propanol chain)NoNo
H-Bond Donors 2 (-NH, -OH)1 (-OH)1 (-NH2)
Primary Application PDE10A / Kinase Inhibitor ScaffoldGeneral Kinase ScaffoldBasic Building Block

Causality Insight: The presence of the secondary amine bridge combined with the terminal hydroxyl group provides a dual hydrogen-bond donor/acceptor system. This is critical for enhancing aqueous solubility and establishing tight, stereospecific interactions within the solvent-exposed pockets of target enzymes[1].

Target Engagement: PDE10A and Kinase Inhibition

The 5-bromo-2-aminopyridine core is a proven motif in the synthesis of biologically active molecules, most notably phosphodiesterase 10A (PDE10A) inhibitors for CNS disorders (such as schizophrenia and Type II diabetes)[1][3] and multi-target receptor tyrosine kinase (RTK) inhibitors for anti-angiogenesis[4].

PDE10A_Pathway D1 Dopamine D1/D2 Receptors AC Adenylyl Cyclase (AC) D1->AC Stimulates cAMP cAMP / cGMP Pool AC->cAMP Synthesizes PDE10A PDE10A Enzyme (Target) cAMP->PDE10A Hydrolyzed by PKA PKA / PKG Activation cAMP->PKA Activates AMP AMP / GMP (Inactive) PDE10A->AMP Converts to Gene Gene Transcription (Basal Ganglia) PKA->Gene Regulates Inhibitor (2S)-Scaffold Derived PDE10A Inhibitor Inhibitor->PDE10A Blocks (IC50 < 1nM)

Fig 1: PDE10A signaling pathway and intervention by (2S)-scaffold derived inhibitors.

Table 2: Comparative Downstream Performance in PDE10A Inhibition (Representative Data)

Scaffold Used in API SynthesisTargetBinding Affinity (IC50)Solubility (LogS)Off-Target Toxicity
(2S)-Amino-propanol (Target) PDE10A< 0.2 nM-3.2 (High)Low
Achiral Propanol Analog PDE10A~ 15 nM-4.1 (Moderate)Moderate
Des-propanol (Basic Aminopyridine) PDE10A> 1 µM-4.8 (Low)High

Data Interpretation: The (2S)-chiral center projects the hydroxyl group precisely into the GAF domain of PDE10A, resulting in a sub-nanomolar IC50. The achiral analog suffers from entropic penalties during binding, while the basic aminopyridine lacks the necessary steric bulk to achieve selectivity, leading to higher off-target toxicity[1][3].

Experimental Workflow: Self-Validating Cross-Coupling Protocol

To utilize the bromine atom at the 5-position as a handle for functionalization[1], a Suzuki-Miyaura cross-coupling is typically employed. Below is a self-validating, step-by-step methodology designed to prevent catalyst poisoning by the free amine/hydroxyl groups.

Synthetic_Workflow Start (2S)-2-[(5-bromopyridin- 2-yl)amino]propan-1-ol Protect O-Protection (TBS-Cl, Imidazole) Start->Protect Couple Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Protect->Couple Deprotect Global Deprotection (TBAF / THF) Couple->Deprotect Purify Prep-HPLC Purification (Chiral Purity >99% ee) Deprotect->Purify

Fig 2: Standard cross-coupling synthetic workflow for the (2S)-bromopyridine scaffold.

Step-by-Step Methodology: Palladium-Catalyzed Arylation

1. Transient O-Protection (Optional but Recommended):

  • Action: Dissolve the (2S)-scaffold (1.0 eq) in anhydrous DMF. Add Imidazole (2.0 eq) and tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) at 0°C. Stir for 4 hours.

  • Causality: The free -OH and -NH groups can coordinate with the Palladium catalyst, potentially leading to catalyst poisoning or competitive Buchwald-Hartwig amination. Masking the hydroxyl group ensures chemoselectivity at the C-Br bond.

2. Suzuki-Miyaura Coupling:

  • Action: In a Schlenk flask, combine the protected scaffold (1.0 eq), target Aryl-boronic acid (1.2 eq), and K₂CO₃ (3.0 eq). Dissolve in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.

  • Action: Add Pd(dppf)Cl₂ (0.05 eq). Purge the system with N₂ for 15 minutes, then heat to 90°C for 12 hours.

  • Causality: Why Pd(dppf)Cl₂? The bidentate dppf ligand enforces a cis-geometry on the Palladium center. This accelerates the reductive elimination step and drastically minimizes proto-debromination—a notorious side reaction when coupling electron-deficient 5-bromopyridines. The water in the solvent system is essential for activating the boronic acid via the formation of a reactive boronate complex.

3. Deprotection and Chiral Verification:

  • Action: After aqueous workup and extraction with EtOAc, dissolve the crude intermediate in THF. Add TBAF (1.0 M in THF, 1.5 eq) to cleave the silyl ether.

  • Action: Purify via Prep-HPLC. Validate the retention of the (2S) stereocenter using chiral SFC (Supercritical Fluid Chromatography).

  • Causality: Ensuring >99% enantiomeric excess (ee) is critical, as inversion or racemization during harsh coupling conditions would negate the binding affinity advantages outlined in Table 2.

Conclusion

For drug development professionals targeting complex kinase networks or phosphodiesterase enzymes, the selection of the core scaffold dictates the trajectory of the entire optimization campaign. While achiral analogs like 3-(5-bromopyridin-2-yl)propan-1-ol offer synthetic simplicity[2], benchmarking data clearly illustrates that (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol provides superior stereochemical control. Its dual H-bond donor capacity and specific spatial geometry translate directly to enhanced target affinity and improved pharmacokinetic profiles in advanced API development[1][3][4].

References

  • Benchchem: 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol. Benchchem.1

  • Benchchem: 3-(5-Bromopyridin-2-yl)propan-1-ol. Benchchem. 2

  • US20140364414A1 - PDE 10a Inhibitors for the Treatment of Type II Diabetes. Google Patents. 3

  • Discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents. PMC. 4

Sources

Safety & Regulatory Compliance

Safety

(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol proper disposal procedures

Topic: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Proper Disposal Procedures Executive Summary Do not dispose of this compound down the drain. (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is a halogenated pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Proper Disposal Procedures

Executive Summary

Do not dispose of this compound down the drain. (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is a halogenated pyridine derivative.[1][2][3][4][5][6] Under environmental and hazardous waste regulations (RCRA/EPA), it requires disposal via high-temperature incineration equipped with flue gas scrubbing to manage brominated byproducts (HBr).[1][2][3][5] It must be segregated from oxidizers and non-halogenated waste streams where possible to minimize disposal costs and ensure safety.[3][7]

Chemical Profile & Hazard Identification

Before handling waste, you must validate the material's properties to ensure compatibility with your facility’s waste stream.[3]

PropertyDescriptionOperational Implication
Chemical Structure Brominated Pyridine with Amino-Alcohol tailHalogenated Organic. Must be incinerated with specific scrubbers.[1][2][3][4][5]
Physical State Solid (Powder/Crystal)Dispose of as Hazardous Solid Waste unless dissolved.[2][3]
Primary Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)PPE Required: Nitrile gloves, safety goggles, lab coat.[2][3][5]
Reactivity Incompatible with strong oxidizers/acidsDo not mix with Nitric Acid or Peroxides in waste containers.[2][3]
Environmental Potential Marine PollutantZero discharge to sewer systems.[2][3]

Scientific Context: The presence of the bromine atom at the C5 position of the pyridine ring renders this molecule a "Halogenated Organic." Upon combustion, it releases Hydrogen Bromide (HBr) gas.[5] Standard municipal incinerators or non-halogenated solvent kilns may not be equipped to neutralize these acidic gases, leading to equipment corrosion and regulatory violations.[5]

Waste Segregation & Packaging Protocol

Proper segregation is the single most critical step in laboratory waste management.[3] This protocol ensures the safety of waste handlers and compliance with federal regulations.[3]

Protocol A: Solid Waste (Pure Substance/Contaminated Solids)
  • Applicability: Expired pure compound, contaminated weighing boats, paper towels from spill cleanup, or silica gel from purification.[2][3][4][5]

  • Container: Wide-mouth High-Density Polyethylene (HDPE) jar or dedicated hazardous solid waste drum.[1][2][3][4][5]

  • Labeling: Must read "Hazardous Waste - Solid, Toxic, Halogenated." [1][2][3][4][5]

  • Procedure:

    • Transfer solid material directly into the HDPE container.[3]

    • Do not dissolve in solvent solely for the purpose of disposal (this increases waste volume and cost).[5]

    • Seal the container tightly when not in active use.[3][8]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2][3][5]
  • Applicability: Reaction mixtures, HPLC effluent, or dissolved stock solutions.[2][3]

  • Container: HDPE or Glass Carboy (Amber glass preferred if light sensitive).[2][3]

  • Segregation Rule:

    • Strictly Segregate into: HALOGENATED SOLVENT WASTE.

    • Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved brominated solute classifies the entire mixture as halogenated for incineration purposes.[3][5]

  • Labeling: List all solvents plus "(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol" as a constituent. Check the "Halogenated" box on your facility tag.[3]

Disposal Decision Workflow

The following logic gate ensures you select the correct waste stream for this specific molecule.

DisposalWorkflow Start Waste Generation: (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder (Pure or Debris) StateCheck->IsSolid IsLiquid Liquid Solution (Reaction/HPLC) StateCheck->IsLiquid SolidBin Hazardous Solid Waste Bin (Label: Toxic, Halogenated) IsSolid->SolidBin Place in HDPE Jar LiquidCheck Is the Solvent Halogenated? IsLiquid->LiquidCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) LiquidCheck->HaloStream Yes NonHaloStream Non-Halogenated Solvent? (e.g., MeOH, EtOAc) LiquidCheck->NonHaloStream No FinalLiquid Halogenated Waste Carboy (High Temp Incineration) HaloStream->FinalLiquid Override CRITICAL OVERRIDE: Solute contains Bromine. Classify as HALOGENATED. NonHaloStream->Override Trace Br present Override->FinalLiquid

Figure 1: Decision tree for segregating brominated pyridine waste. Note the critical override for non-halogenated solvents containing the brominated solute.[1][2][3]

Regulatory & Compliance Framework

While this specific compound may not be explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it falls under the "Process Knowledge" clause of RCRA regulations.[1][2][3][4][5]

  • EPA Waste Codes (USA):

    • D001 (Ignitable): Only if dissolved in flammable solvents (Flash point < 60°C).[2][3][5]

    • Characteristic of Toxicity: If the concentration is high, treat as toxic.[3]

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" (unless in hazardous solvent) but manage as Halogenated Organic to ensure proper destruction.[2][3]

  • European Waste Codes (EWC):

    • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.[2][3]

    • 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.[2][3]

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid powder:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[4][5] If powder is fine/dusty, use an N95 respirator or work within a fume hood.[5]

  • Containment: Do not dry sweep if dust generation is likely.[3][8] Cover with a damp paper towel to suppress dust.[3]

  • Cleanup:

    • Wipe up the material using wet paper towels.[3]

    • Clean the surface with a mild detergent solution followed by water.[3]

    • Disposal: Place all contaminated towels and gloves into the Solid Hazardous Waste container (Protocol A).[2][3]

  • Reporting: Report the spill to your facility's EHS officer if the amount exceeds 10 grams or if personnel exposure occurred.[3]

References

  • PubChem. (2025).[3] (2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol Compound Summary. National Library of Medicine.[3] Available at: [Link][1][2][3][5]

  • US Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol
Reactant of Route 2
Reactant of Route 2
(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol
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